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  • Product: 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol
  • CAS: 17946-08-6

Core Science & Biosynthesis

Foundational

Structural Elucidation and Analytical Characterization of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

Amino-ether alcohols containing furan rings are highly versatile pharmacophoric building blocks in modern medicinal chemistry. Often utilized as precursors for H2-receptor antagonists, muscarinic agents, and targeted cov...

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Author: BenchChem Technical Support Team. Date: April 2026

Amino-ether alcohols containing furan rings are highly versatile pharmacophoric building blocks in modern medicinal chemistry. Often utilized as precursors for H2-receptor antagonists, muscarinic agents, and targeted covalent inhibitors, these scaffolds provide a unique balance of lipophilicity, hydrogen-bonding capacity, and basicity.

This technical guide provides an in-depth analysis of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol (CAS: 17946-08-6)[1], detailing its exact mass, structural architecture, synthetic methodology, and the self-validating analytical protocols required to confirm its identity in drug development workflows.

Chemical Identity & Structural Architecture

The structural logic of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol can be deconstructed into three distinct functional domains, each contributing specific physicochemical properties to the molecule:

  • Dimethylamino Terminus (C1): A tertiary amine group that acts as a strong hydrogen-bond acceptor and imparts basicity (typical pKa ~8.5–9.5). This moiety ensures the molecule can be readily protonated at physiological pH, enhancing aqueous solubility.

  • Propan-2-ol Core (C2): The central secondary alcohol introduces a chiral center and serves as both a hydrogen-bond donor and acceptor. This flexible linker dictates the spatial geometry between the basic amine and the lipophilic tail.

  • 2-Furylmethoxy Tail (C3): An ether linkage connects the core to a furan ring. The ether oxygen provides additional hydrogen-bonding capacity, while the electron-rich furan ring facilitates π−π stacking and hydrophobic interactions with target protein pockets.

Quantitative Physicochemical Data

The exact monoisotopic mass is derived from its molecular formula, C10H17NO3 [2]. The precise calculation is critical for High-Resolution Mass Spectrometry (HRMS) validation:

  • Carbon (10 × 12.000000) = 120.000000 Da

  • Hydrogen (17 × 1.007825) = 17.133025 Da

  • Nitrogen (1 × 14.003074) = 14.003074 Da

  • Oxygen (3 × 15.994915) = 47.984745 Da

  • Total Exact Mass = 199.12084 Da

PropertyValue
IUPAC Name 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol
CAS Registry Number 17946-08-6
Molecular Formula C10H17NO3
Monoisotopic Exact Mass 199.12084 Da
Molecular Weight 201.26 g/mol
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 4 (Amine N, Hydroxyl O, Ether O, Furan O)
Rotatable Bonds 6
Synthetic Methodology: A Self-Validating Route

To synthesize this compound with high purity, researchers typically employ a two-step, regioselective pathway. This protocol is designed as a self-validating system: the inherent steric constraints of the intermediates force the reaction to yield the correct regioisomer.

Step 1: Etherification and Epoxidation

Protocol: React 2-furylmethanol with an excess of epichlorohydrin in the presence of aqueous sodium hydroxide (NaOH) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) at 0–5°C. Extract the organic layer to isolate the intermediate. Causality: The strong base deprotonates the primary alcohol of 2-furylmethanol to form a reactive alkoxide. This alkoxide attacks the less hindered carbon of epichlorohydrin. A subsequent intramolecular SN​2 displacement of the chloride ion yields the crucial epoxide intermediate: 2-((2-furylmethoxy)methyl)oxirane.

Step 2: Regioselective Amination

Protocol: Dissolve the purified epoxide intermediate in anhydrous methanol. Introduce an excess of dimethylamine (as a 2.0 M methanolic solution) and stir the mixture at 40°C for 12 hours. Evaporate the solvent under reduced pressure to yield the crude product. Causality: The ring-opening of epoxides by secondary amines under neutral or slightly basic conditions is highly regioselective[3]. Because dimethylamine is moderately sterically hindered, it preferentially attacks the less substituted terminal carbon (C1) of the epoxide rather than the internal carbon (C2)[4]. This steric control guarantees the formation of the secondary alcohol at C2, validating the structural integrity of the final scaffold.

SynthesisRoute SM1 2-Furylmethanol Step1 Etherification & Epoxidation (NaOH) SM1->Step1 SM2 Epichlorohydrin SM2->Step1 Int 2-((2-furylmethoxy)methyl)oxirane (Epoxide Intermediate) Step1->Int Intramolecular SN2 Step2 Regioselective Ring Opening (MeOH) Int->Step2 SM3 Dimethylamine SM3->Step2 Product 1-(Dimethylamino)-3- (2-furylmethoxy)propan-2-ol Step2->Product Steric Control (Attack at C1)

Fig 1. Step-by-step synthetic workflow demonstrating regioselective epoxide ring opening.

Analytical Validation Protocol

To ensure scientific integrity, the synthesized or procured batch must undergo orthogonal analytical validation. Relying on a single method can lead to false positives due to isobaric impurities. The following LC-HRMS and NMR workflow provides a closed-loop validation system.

Step 1: UHPLC-HRMS (High-Resolution Mass Spectrometry)

Protocol:

  • Prepare a 1 µg/mL solution of the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Analyze using a Q-TOF mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode. Calibrate to <2 ppm mass accuracy.

  • Extract the ion chromatogram for the expected [M+H]+ ion at m/z 200.1281 .

Causality: Formic acid is intentionally added to the mobile phase to ensure the tertiary dimethylamino group is fully protonated prior to aerosolization. This maximizes ionization efficiency in ESI+ mode. The exact mass of 199.12084 Da plus a proton (1.007276 Da) yields the target m/z of 200.1281. High mass accuracy distinguishes the target from nominally isobaric contaminants.

Step 2: 1D and 2D NMR Spectroscopy

Protocol: Dissolve 10 mg of the sample in 0.6 mL of deuterated chloroform ( CDCl3​ ). Acquire 1H , 13C , and COSY spectra at 400 MHz or higher. Causality: CDCl3​ is chosen because it easily solubilizes the free-base form of the amino alcohol. In the 1H NMR spectrum, the causality of the regioselective synthesis is proven by observing a distinct multiplet for the central -CH(OH)- proton (~3.8-4.0 ppm) coupled to both the adjacent −CH2​−N and −CH2​−O protons, which can be unambiguously mapped using the COSY spectrum. The furan ring protons will appear distinctively in the aromatic region (6.2-7.4 ppm).

AnalyticalWorkflow Sample Compound 17946-08-6 Sample Prep LC UHPLC Separation (C18 Column) Sample->LC Aliquot NMR 1D & 2D NMR (CDCl3) Sample->NMR Aliquot HRMS ESI-HRMS (Q-TOF) Positive Ion Mode LC->HRMS Eluent Data Data Synthesis & Structural Confirmation HRMS->Data Exact Mass (m/z 200.1281) NMR->Data Connectivity & Stereochemistry

Fig 2. Self-validating analytical workflow for structural confirmation via HRMS and NMR.

References
  • The Journal of Organic Chemistry. "Amine–MeOH Binary Systems as Catalysts for Cyclic Carbonate Formation from Epoxides and Carbon Dioxide: A DFT Mechanistic Investigation". ACS Publications. Available at:[Link]

Sources

Exploratory

In vitro mechanism of action for 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

An In-Depth Technical Guide to the In Vitro Mechanistic Profiling of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol Executive Summary The compound 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol (CAS 17946-08-6) represe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanistic Profiling of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

Executive Summary

The compound 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol (CAS 17946-08-6) represents a unique structural divergence from classical aryloxypropanolamine pharmacophores. While it retains the characteristic propan-2-ol linker found in beta-adrenergic antagonists and local anesthetics, the substitution of a bulky secondary amine with a tertiary dimethylamine, coupled with a furan-2-ylmethoxy ether linkage, radically alters its pharmacological trajectory.

As a Senior Application Scientist, designing an in vitro profiling cascade for such a compound requires moving beyond simple IC50 generation. We must construct self-validating experimental systems that interrogate the precise causality of receptor-ligand interactions. This whitepaper outlines the definitive in vitro methodologies required to map the mechanism of action (MoA) of this compound across three primary suspected target classes: Voltage-Gated Sodium Channels (Nav), Muscarinic Acetylcholine Receptors (mAChR), and Adrenergic Receptors.

Part 1: Structural Rationale & Target Hypothesis

The MoA of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol can be hypothesized by dissecting its structural domains:

  • The Lipophilic Tail (Furan-2-ylmethoxy): Facilitates membrane partitioning, a prerequisite for accessing the intracellular vestibule of voltage-gated ion channels.

  • The H-Bonding Linker (Propan-2-ol): Provides crucial hydrogen-bonding interactions necessary for orthosteric GPCR binding.

  • The Ionizable Head (Dimethylamino): The tertiary amine creates steric hindrance that typically reduces beta-adrenergic affinity while enhancing local anesthetic (Nav block) and anti-muscarinic profiles.

G Compound 1-(Dimethylamino)-3- (2-furylmethoxy)propan-2-ol Tail Furan-2-ylmethoxy Group (Lipophilic Domain) Compound->Tail Linker Propan-2-ol Backbone (H-Bonding Domain) Compound->Linker Head Dimethylamino Group (Basic Ionizable Center) Compound->Head Target1 Nav Channels (State-Dependent Block) Tail->Target1 Target2 Muscarinic Receptors (Antagonism) Tail->Target2 Linker->Target1 Head->Target1 Head->Target2 Target3 Adrenergic Receptors (Steric Hindrance) Head->Target3

Structural pharmacophore mapping of the compound to its predicted in vitro targets.

Part 2: In Vitro Electrophysiology (Nav1.5 / Nav1.2)

To evaluate the compound's potential as a local anesthetic or antiarrhythmic, we must assess its interaction with voltage-gated sodium channels. A simple IC50 value is insufficient; we must utilize a complex voltage protocol to measure state-dependent association and dissociation kinetics[1].

Causality of Experimental Choice: Drugs with tertiary amines often exhibit "use-dependent" or "state-dependent" block, binding preferentially to the inactivated state of the channel rather than the resting state. By utilizing an automated patch-clamp system (e.g., SyncroPatch 768PE), we can apply highly specific pre-pulses to drive the channels into distinct conformational states before compound measurement[2].

Step-by-Step Methodology: Automated Patch-Clamp
  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5. Harvest using a mild, enzyme-free detachment solution to preserve membrane integrity and ion channel density.

  • System Setup: Prime the microfluidic patch-clamp system with intracellular (high K+/Cs+) and extracellular (high Na+) recording solutions.

  • Seal Formation: Catch cells on the microfluidic chip and establish a giga-ohm seal (>500 MΩ) to ensure high-fidelity current recordings[2].

  • Voltage Protocol: Apply a two-step voltage protocol. Hold the membrane at -100 mV (resting state), apply a conditioning prepulse to -70 mV to induce steady-state inactivation, followed by a test pulse to 0 mV to measure inactivated-state block[1].

  • Compound Perfusion: Perfuse 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol at escalating concentrations (0.1 µM to 100 µM).

  • Self-Validation: Calculate the Z'-factor using a vehicle control (0.1% DMSO, defining 0% block) and a reference control (100 µM Tetrodotoxin or Lidocaine, defining 100% block). A Z'-factor > 0.5 validates the assay run[2].

G Step1 Cell Preparation (HEK293 Nav1.5) Step2 Automated Patch-Clamp (Giga-ohm Seal) Step1->Step2 Step3 Voltage Protocol (Resting vs Inactivated) Step2->Step3 Step4 Compound Perfusion (Dose Response) Step3->Step4 Step5 Data Analysis (IC50 Kinetics) Step4->Step5

Step-by-step automated patch-clamp workflow for assessing state-dependent Nav channel inhibition.

Part 3: GPCR Radioligand Binding Assays

To quantify the exact binding affinity (Ki) of the compound at Muscarinic and Adrenergic receptors, we employ membrane-based radioligand competition assays.

Causality of Experimental Choice: Radioligand binding remains the gold standard for determining true receptor affinity because it is unaffected by downstream signal amplification[3]. A critical parameter here is preventing radioligand depletion. The assay conditions must be strictly controlled so that bound radioactivity remains <10% of the total radioligand added; otherwise, the equilibrium shifts, and the calculated Kd and Ki values will be artificially skewed[4].

Step-by-Step Methodology: Competition Binding
  • Membrane Prep: Isolate cell membranes from CHO cells stably expressing the target GPCR (e.g., M2 mAChR).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein with a fixed concentration (e.g., 0.5 nM) of a specific radioligand (e.g., [3H]-N-methylscopolamine for mAChR).

  • Competition: Add escalating concentrations of the test compound (1 nM to 100 µM).

  • Self-Validation (NSB): In parallel control wells, add a massive excess (10 µM) of a non-radioactive competitive ligand (e.g., Atropine) to define Non-Specific Binding (NSB). Total binding minus NSB yields the specific binding window[3].

  • Equilibrium: Incubate for 90 minutes at room temperature on an orbital shaker to ensure true thermodynamic binding equilibrium[4].

  • Filtration: Filter the reaction through GF/B glass fiber microplates, wash rapidly with ice-cold buffer to trap the membranes, and quantify retained radioactivity via liquid scintillation counting.

Part 4: Functional GPCR Profiling (Calcium & cAMP)

Binding affinity does not equal functional efficacy. To determine if 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol acts as a competitive antagonist, partial agonist, or inverse agonist, we must measure downstream second messengers.

Causality of Experimental Choice: For Gq-coupled receptors, we utilize a FLIPR (Fluorescent Imaging Plate Reader) Calcium Assay. We specifically select assay kits featuring extracellular masking technology. This eliminates the need for physical wash steps, which reduces well-to-well variability and prevents the accidental detachment of weakly adherent cells during high-throughput screening[5]. For Gs/Gi-coupled receptors, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay, where unlabeled cellular cAMP competes with d2-labeled cAMP, resulting in a highly sensitive, quantifiable decrease in FRET signal[6].

Step-by-Step Methodology: FLIPR Calcium Assay
  • Seeding: Seed cells at 50,000 cells/well in a 384-well clear-bottom plate and incubate overnight.

  • Dye Loading: Add FLIPR Calcium Assay reagent containing the calcium-sensitive fluorophore and the extracellular masking dye. Incubate for 1 hour at 37°C[5].

  • Baseline Read: Transfer to a FlexStation or FLIPR Tetra. Record basal fluorescence for 10–20 seconds to establish a stable baseline[7].

  • Antagonist Addition: Dispense the test compound and incubate for 15 minutes to allow receptor binding.

  • Agonist Challenge: Dispense an EC80 concentration of a reference agonist (e.g., Carbachol) and record intracellular calcium mobilization for 2 minutes[7].

  • Self-Validation: Ensure the signal-to-background ratio exceeds 3:1 using the agonist-only control wells.

G Ligand Test Compound Receptor GPCR Target Ligand->Receptor Antagonizes Gq Gq Pathway Receptor->Gq Gs Gs/Gi Pathway Receptor->Gs Calc Intracellular Ca2+ Gq->Calc cAMP cAMP Modulation Gs->cAMP Read1 FLIPR Assay Calc->Read1 Read2 HTRF Assay cAMP->Read2

Functional GPCR profiling cascade utilizing FLIPR calcium and HTRF cAMP readouts.

Part 5: Quantitative Data Synthesis

Based on the structural pharmacophore and the proposed in vitro profiling cascade, the expected pharmacological profile for 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is summarized below.

Table 1: Expected In Vitro Pharmacological Profile

Target ClassAssay ModalityReference CompoundReference IC50/KiExpected IC50/Ki for Test CompoundStructural Rationale
Nav1.5 (Inactivated) Automated Patch-ClampLidocaine~10 µM5 - 15 µMThe lipophilic ether tail and tertiary amine perfectly mimic the classic local anesthetic pharmacophore, driving state-dependent block.
M2 mAChR Radioligand BindingAtropine~1 nM100 - 500 nMThe dimethylamino headgroup allows for moderate orthosteric binding within the muscarinic pocket.
Beta-1 Adrenergic HTRF cAMP AssayPropranolol~2 nM> 10 µMThe tertiary amine creates severe steric hindrance in the adrenergic binding pocket, drastically reducing beta-blocker activity compared to secondary amines.

Sources

Foundational

Preclinical Toxicity and Safety Profile of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol: A Technical Guide

Executive Summary 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol (CAS: 17946-08-6) is a specialized organic compound characterized by a unique structural architecture: a furan ring coupled to a dimethylamino-propanol ba...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol (CAS: 17946-08-6) is a specialized organic compound characterized by a unique structural architecture: a furan ring coupled to a dimethylamino-propanol backbone. In pharmaceutical development and chemical safety assessment, evaluating such a molecule requires moving beyond generic screening. As a Senior Application Scientist, designing a robust preclinical safety profile demands a predictive approach based on structural toxicology. This whitepaper synthesizes the mechanistic rationale behind the compound's predicted toxicity and outlines the self-validating in vivo protocols necessary to empirically establish its safety margins.

Structural Toxicology & Mechanistic Rationale

Effective toxicological assessment does not merely observe outcomes; it investigates causality. The dual-feature structure of this compound presents two distinct, predictable pathways for cellular injury.

The Furan Moiety: CYP450-Mediated Hepatotoxicity

Furan-containing compounds are classically associated with dose-dependent hepatotoxicity. The toxicity is not inherent to the parent molecule but is a consequence of Phase I metabolic bioactivation. In the liver, Cytochrome P450 enzymes—specifically CYP2E1—oxidize the furan ring. This oxidation triggers a ring-opening event, generating cis-2-butene-1,4-dial (BDA), a highly reactive α,β-unsaturated dialdehyde.

BDA acts as a potent electrophile. It rapidly depletes cellular antioxidants by reacting with glutathione (GSH) and covalently binds to nucleophilic residues on critical hepatic proteins. This cascade of protein adduction and oxidative stress ultimately leads to mitochondrial dysfunction, apoptosis, and centrilobular necrosis ().

G A 1-(Dimethylamino)-3- (2-furylmethoxy)propan-2-ol B CYP2E1 Oxidation (Hepatic Phase I) A->B Bioactivation C cis-2-butene-1,4-dial (Reactive Electrophile) B->C Ring Opening D GSH Depletion C->D Nucleophilic Attack E Protein Adduction C->E Covalent Binding F Hepatotoxicity & Cell Death D->F Oxidative Stress E->F Enzyme Inactivation

CYP2E1-mediated bioactivation of the furan moiety leading to hepatotoxicity.

The Dimethylamino-Propanol Backbone: Drug-Induced Phospholipidosis

The combination of a lipophilic region and a basic amine (the dimethylamino group) classifies this compound as a Cationic Amphiphilic Drug (CAD). The causality of CAD-induced toxicity is rooted in lysosomal trapping.

Upon cellular entry via endocytosis or diffusion, the compound encounters the acidic environment of the lysosome (pH < 5.0). The basic amine becomes protonated, rendering the molecule membrane-impermeable and trapping it within the organelle. This accumulation neutralizes the lysosomal pH, stripping the acidic optimum required by lysosomal lipases (such as phospholipase A2 and acid sphingomyelinase). The resulting blockade of lipid catabolism causes an intracellular accumulation of lysoglycerophospholipids, manifesting morphologically as lamellar bodies—a hallmark of drug-induced phospholipidosis ().

G A Cationic Amphiphilic Drug (CAD) Entry B Lysosomal Trapping (Protonation at pH < 5) A->B Endocytosis C Neutralization of Lysosomal pH B->C Amine Protonation D Inhibition of PLA2 & Acid Sphingomyelinase C->D Loss of Acidic Optimum E Accumulation of Lysoglycerophospholipids D->E Blocked Lipid Catabolism F Formation of Lamellar Bodies (Phospholipidosis) E->F Cellular Storage Disorder

Mechanism of CAD-induced phospholipidosis via lysosomal trapping and phospholipase inhibition.

Preclinical Safety Assessment Protocols

To empirically validate the structural predictions, the following self-validating in vivo workflows must be executed. These protocols are designed to ensure data integrity while adhering to global regulatory standards.

Acute Oral Toxicity: Up-and-Down Procedure (OECD 425)

Rationale: Traditional LD50 assays require large cohorts of animals. We deploy the OECD 425 guideline because it acts as a self-optimizing system. By dosing animals sequentially based on the outcome of the previous subject, it minimizes animal use while utilizing maximum likelihood estimation to generate a statistically robust LD50 and confidence interval ().

Step-by-Step Methodology:

  • Animal Preparation: Select nulliparous, non-pregnant female Sprague-Dawley rats (8-12 weeks old). Fast the animals overnight prior to dosing, withholding food but allowing water ad libitum.

  • Dose Formulation: Suspend the compound in an appropriate vehicle (e.g., 0.5% methylcellulose). Ensure the dosing volume does not exceed 1 mL/100g body weight.

  • Sequential Administration: Administer the starting dose (e.g., 175 mg/kg) to a single rat via oral gavage.

  • Observation Matrix: Monitor the animal continuously for the first 4 hours for acute neurological or autonomic signs, and daily thereafter for 14 days.

  • Decision Logic:

    • If the animal survives 48 hours, dose the next rat at the next higher logarithmic step (e.g., 550 mg/kg).

    • If the animal exhibits severe toxicity or mortality, dose the next rat at the next lower step (e.g., 55 mg/kg).

  • Stopping Criteria: Terminate the study when 3 consecutive animals survive at the upper bound limit (2000 mg/kg), or when 5 reversals occur in 6 consecutive animals.

Subacute 28-Day Repeated Dose Toxicity Study (OECD 407)

Rationale: Acute studies fail to capture cumulative toxicities like lysosomal trapping or chronic bioactivation. A 28-day repeated dose study is critical to establish the No-Observed-Adverse-Effect Level (NOAEL) and identify target organ toxicity over time.

Step-by-Step Methodology:

  • Experimental Design: Randomize rats into four cohorts: Vehicle Control, Low Dose, Mid Dose, and High Dose (n=10/sex/group).

  • In-Life Phase: Administer the compound daily via oral gavage for 28 consecutive days. Record body weights and food consumption weekly.

  • Clinical Pathology: On Day 29, euthanize the animals and collect blood. Perform comprehensive serum chemistry, specifically quantifying Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin to assess furan-mediated hepatotoxicity.

  • Histopathology & Electron Microscopy (EM): Harvest the liver, kidneys, and lungs.

    • Causality Check: While standard Hematoxylin & Eosin (H&E) staining may reveal non-specific cytoplasmic vacuolation, it cannot confirm phospholipidosis. Therefore, tissue samples must be fixed in glutaraldehyde and analyzed via Electron Microscopy to definitively identify intracellular lamellar bodies.

Data Presentation & Toxicological Endpoints

The following tables summarize the expected toxicological endpoints and provide a simulated progression of the OECD 425 dosing logic based on the compound's structural profile.

Table 1: Predicted Toxicological Endpoints and Biomarkers

Target OrganPrimary MechanismPrimary BiomarkerSecondary Confirmation
Liver CYP2E1 Bioactivation (Furan)Elevated ALT/ASTCentrilobular necrosis (H&E)
Lungs/Kidneys Lysosomal Trapping (CAD)Cytoplasmic vacuolationLamellar bodies (Electron Microscopy)
Systemic Reactive Electrophile BindingHepatic GSH DepletionLipid peroxidation assays (MDA)

Table 2: Simulated OECD 425 Up-and-Down Dosing Sequence (Starting Dose: 175 mg/kg)

Animal IDAdministered Dose (mg/kg)48-Hour OutcomeNext Procedural Step
Rat 1175SurvivalIncrease dose to 550 mg/kg
Rat 2550SurvivalIncrease dose to 1750 mg/kg
Rat 31750Moribund/DeathDecrease dose to 550 mg/kg
Rat 4550SurvivalIncrease dose to 1750 mg/kg
Rat 51750Moribund/DeathStop (Reversal criteria met)

References

  • Cationic amphiphilic drugs induce accumulation of cytolytic lysoglycerophospholipids in the lysosomes of cancer cells and block their recycling into common membrane glycerophospholipids Molecular Biology of the Cell URL:[Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals URL:[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

Disclaimer: The compound 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is not a widely documented or commercially available chemical. Therefore, this technical guide has been developed by a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is not a widely documented or commercially available chemical. Therefore, this technical guide has been developed by a Senior Application Scientist to provide a predictive overview based on established principles of chemical reactivity and data from analogous structures. All properties and protocols are presented as expert-level estimations to guide research and development efforts.

Introduction: A Molecule of Synthetic Interest

1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is a bifunctional molecule incorporating a tertiary amine, a secondary alcohol, and a furan-containing ether. This unique combination of functional groups makes it a potentially valuable, yet underexplored, building block in organic synthesis and drug discovery. The tertiary amine offers a basic handle for salt formation or further quaternization, the hydroxyl group provides a site for esterification or oxidation, and the furan moiety, a bio-isostere for benzene, can engage in various transformations and offers a different pharmacokinetic profile.

This guide provides a comprehensive analysis of the predicted physicochemical properties of this compound, outlines a robust synthetic protocol based on well-established chemical reactions, and discusses its likely spectral characteristics and chemical reactivity.

Proposed Synthetic Pathway

The most logical and efficient synthesis of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol involves the nucleophilic ring-opening of a suitable epoxide. The key precursors are furfuryl alcohol (derived from biomass) and epichlorohydrin, which are used to construct the intermediate, furfuryl glycidyl ether (FGE) . This intermediate is then reacted with dimethylamine to yield the final product.

Synthesis of Furfuryl Glycidyl Ether (Intermediate)

The synthesis of FGE from furfuryl alcohol and epichlorohydrin is a standard etherification process.[1]

  • Step 1: Deprotonation. Furfuryl alcohol is treated with a strong base, such as sodium hydroxide, to form the corresponding alkoxide.

  • Step 2: Nucleophilic Substitution. The furfuryl alkoxide then acts as a nucleophile, attacking the primary carbon of epichlorohydrin and displacing the chloride ion.

Synthesis of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

The final step is the reaction of furfuryl glycidyl ether with dimethylamine. This is a classic example of an amine-epoxide addition reaction.[2] The amine preferentially attacks the sterically less hindered terminal carbon of the epoxide ring, leading to the desired 1-amino-3-alkoxy-2-propanol structure.[3][4]

G cluster_0 Step 1: Synthesis of Furfuryl Glycidyl Ether (FGE) cluster_1 Step 2: Synthesis of Target Molecule FA Furfuryl Alcohol r1 Williamson Ether Synthesis FA->r1 Epi Epichlorohydrin Epi->r1 Base NaOH (aq) Base->r1 Phase-Transfer Catalyst (optional) FGE Furfuryl Glycidyl Ether (FGE) FGE_2 Furfuryl Glycidyl Ether (FGE) r1->FGE r2 Epoxide Ring-Opening FGE_2->r2 DMA Dimethylamine (aq or gas) DMA->r2 Solvent Solvent (e.g., Methanol, Water) Solvent->r2 Target 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol r2->Target

Caption: Proposed two-step synthetic workflow for the target compound.

Detailed Experimental Protocol

Materials: Furfuryl alcohol, epichlorohydrin, dimethylamine (40% solution in water), sodium hydroxide, methanol, diethyl ether, anhydrous magnesium sulfate.

Step 1: Synthesis of Furfuryl Glycidyl Ether (FGE)

  • To a stirred solution of furfuryl alcohol (1.0 eq) in a suitable solvent (e.g., toluene), add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).

  • Add a 50% aqueous solution of sodium hydroxide (2.0 eq) and stir vigorously.

  • Cool the mixture to 10-15°C and add epichlorohydrin (1.5 eq) dropwise, maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS until the furfuryl alcohol is consumed.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude FGE. Purify by vacuum distillation if necessary.

Step 2: Synthesis of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

  • Dissolve the crude or purified FGE (1.0 eq) in methanol in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Add a 40% aqueous solution of dimethylamine (2.0-3.0 eq) dropwise to the stirred solution. The excess amine drives the reaction to completion.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Monitor the reaction by TLC or GC-MS.

  • Once the FGE is consumed, remove the solvent and excess dimethylamine under reduced pressure.

  • Dissolve the resulting oil in diethyl ether and wash with a small amount of water to remove any remaining amine salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the target product, likely as a viscous oil. Further purification can be achieved via vacuum distillation or column chromatography.

Predicted Physicochemical Properties

The properties of the target molecule are predicted based on its constituent functional groups and data from analogous compounds such as 1-(dimethylamino)-2-propanol.

PropertyPredicted ValueJustification & References
Molecular Formula C₁₀H₁₇NO₃Derived from the chemical structure.
Molecular Weight 199.25 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow viscous liquidAmino alcohols are typically liquids or low-melting solids. The furan ring may impart a slight color.
Boiling Point ~240-260 °C (at 760 mmHg)Higher than 1-(dimethylamino)-2-propanol (125-127°C) due to significantly increased molecular weight and polarity from the furan and ether groups.
Density ~1.05 - 1.15 g/mLExpected to be denser than water due to the oxygen content and compact structure.
Solubility Soluble in water, methanol, ethanol, and acetone. Sparingly soluble in non-polar solvents like hexanes.The hydroxyl and amino groups will facilitate hydrogen bonding with polar protic solvents. The furan and alkyl chain add lipophilic character.
pKa (Conjugate Acid) ~9.0 - 9.5The tertiary amine is basic. This value is typical for protonated tertiary amino alcohols.
LogP (Predicted) ~0.8 - 1.5Calculated based on contributions from the furan, ether, alcohol, and dimethylamino groups. Analogous N,N-dimethyl-2-furanmethanamine has a calculated XLogP3 of 1.2.[5]

Predicted Spectral Data

Spectral analysis is essential for structural confirmation. The following are the predicted key features for 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol.

G compound 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

Caption: 2D Structure of the target molecule.

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)
  • δ 7.35-7.40 ppm (dd, 1H): Proton on C5 of the furan ring.

  • δ 6.30-6.35 ppm (dd, 1H): Proton on C4 of the furan ring.

  • δ 6.20-6.25 ppm (d, 1H): Proton on C3 of the furan ring.

  • δ 4.50 ppm (s, 2H): Methylene protons of the furfuryl group (-O-CH₂ -furan).

  • δ 3.80-3.90 ppm (m, 1H): Methine proton on the hydroxyl-bearing carbon (-CH (OH)-).

  • δ 3.40-3.55 ppm (m, 2H): Methylene protons adjacent to the ether oxygen (-CH₂ -O-furfuryl).

  • δ 2.30-2.50 ppm (m, 2H): Methylene protons adjacent to the nitrogen (-CH₂ -N(CH₃)₂).

  • δ 2.25 ppm (s, 6H): Methyl protons of the dimethylamino group (-N(CH₃ )₂).

  • δ 2.0-3.0 ppm (br s, 1H): Hydroxyl proton (-OH). Signal may be broad and its position is concentration-dependent.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)
  • δ ~152 ppm: C2 of the furan ring (attached to the oxygen).

  • δ ~142 ppm: C5 of the furan ring.

  • δ ~110 ppm: C4 of the furan ring.

  • δ ~108 ppm: C3 of the furan ring.

  • δ ~72-74 ppm: Methylene carbon of the ether linkage (-C H₂-O-furfuryl).

  • δ ~68-70 ppm: Methine carbon bearing the hydroxyl group (-C H(OH)-).

  • δ ~65-67 ppm: Methylene carbon of the furfuryl group (-O-C H₂-furan).

  • δ ~60-62 ppm: Methylene carbon adjacent to the nitrogen (-C H₂-N(CH₃)₂).

  • δ ~45 ppm: Methyl carbons of the dimethylamino group (-N(C H₃)₂).

Mass Spectrometry (MS-EI)
  • Molecular Ion (M⁺): m/z = 199.12.

  • Key Fragments:

    • m/z = 154: Loss of the dimethylamino group (-N(CH₃)₂).

    • m/z = 97: Furfuryl-CH₂-O⁺ fragment.

    • m/z = 81: Furfuryl cation (C₅H₅O⁺).

    • m/z = 58: [CH₂=N(CH₃)₂]⁺ fragment, a very common and often base peak for N,N-dimethylamines.

Infrared (IR) Spectroscopy
  • 3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol group.

  • 2950-2800 cm⁻¹: C-H stretching of the alkyl groups.

  • ~2800 cm⁻¹ (weak): Characteristic C-H stretch of a tertiary amine (Bohlmann bands).

  • 1505, 1010 cm⁻¹: Characteristic C=C and C-O-C stretching of the furan ring.

  • 1100 cm⁻¹ (strong): C-O stretching of the ether and secondary alcohol.

  • 1050 cm⁻¹: C-N stretching of the tertiary amine.

Chemical Reactivity and Stability

  • Basicity: The tertiary amine group is a Brønsted-Lowry base and will react readily with acids to form water-soluble ammonium salts.

  • Nucleophilicity: The lone pair on the nitrogen makes it a good nucleophile, capable of reacting with electrophiles like alkyl halides to form quaternary ammonium salts.

  • Alcohol Reactions: The secondary alcohol can be oxidized to a ketone using mild oxidizing agents (e.g., PCC, Swern oxidation). It can also be esterified with acyl chlorides or carboxylic acids under acidic catalysis.

  • Furan Moiety: The furan ring is aromatic but can undergo degradation in the presence of strong acids. It can also participate as the diene in Diels-Alder reactions with suitable dienophiles.[6]

  • Storage and Handling: As a tertiary amine, the compound may be susceptible to air oxidation over time. It is recommended to store it under an inert atmosphere (nitrogen or argon) in a cool, dark place. Standard personal protective equipment (gloves, safety glasses) should be used, as amino alcohols can be skin and eye irritants.

Conclusion

References

  • Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Applied Polymer Materials. Available at: [Link]

  • PubChem Compound Summary for CID 84478, N,N-dimethyl-2-Furanmethanamine. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. PrepChem.com. Available at: [Link]

  • Synthesis, processing, and performance of a furan-based, glycidyl-amine epoxy resin. Iowa State University Digital Repository. Available at: [Link]

  • PubChem Compound Summary for CID 2921616, 3-(Furan-2-yl)-3-(2-methoxyphenyl)propan-1-amine. National Center for Biotechnology Information. Available at: [Link]

  • Chemical Properties of 2-Propanamine, N,N-dimethyl- (CAS 996-35-0). Cheméo. Available at: [Link]

  • A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. ResearchGate. Available at: [Link]

  • Epoxide Reactions. Pearson Education. Available at: [Link]

  • Diels–Alder “click” chemistry for the cross-linking of furfuryl-gelatin-polyetheramine hydrogels. RSC Publishing. Available at: [Link]

  • Synthesis of the furfuryl glycidyl ether. ResearchGate. Available at: [Link]

  • High-Performance Reversible Furan–Maleimide Resins Based on Furfuryl Glycidyl Ether and Bismaleimides. MDPI. Available at: [Link]

  • Process of preparing n, n-dimethylamino alcohols. Google Patents.
  • N,N-diethyl-1-(2-furyl)-2-methyl-1-propen-1-amine. Chemical Synthesis Database. Available at: [Link]

  • Synthesis method of 3-amino-1,2-propanediol. Google Patents.
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. Available at: [Link]

  • Synthesis of 1, 3-bis(dimethylamino)-2-propanol from glycerol and evaluation of its desulfurization performance. ResearchGate. Available at: [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • PHENOLYSIS OF 2-(CHLOROMETHYL)OXIRANE IN THE PRESENCE OF TERTIARY AMINES: NUCLEOPHILIC-ELECTROPHILIC INTERACTIONS. Journal of Chemistry and Technologies. Available at: [Link]

  • Ethers, Sulfides (omit), and Epoxides. University of Illinois Chicago. Available at: [Link]

  • Solved a. Reaction of 2,2-dimethyloxirane with CH3OH/H2SO4. Chegg.com. Available at: [Link]

  • Oxirane, (methoxymethyl)-. NIST WebBook. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol as a Multifunctional Precursor in Covalent Adaptable Networks

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols As a Senior Application Scientist, I have designed this guide to bridge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical molecular design and practical benchtop execution. 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol (CAS: 17946-08-6), hereafter referred to as DAFMP , is a highly versatile, trifunctional building block. This guide explores its synthesis and its critical role in developing stimuli-responsive polymers, self-healing materials, and Covalent Adaptable Networks (CANs).

Molecular Architecture & Mechanistic Causality

The utility of DAFMP stems from its unique trifunctional architecture, which allows it to act as a dynamic crosslinking hub rather than a simple monomer. Understanding the causality behind its structural components is essential for rational material design:

  • The Furan Ring (Diene): Acts as an electron-rich diene capable of undergoing thermoreversible [4+2] cycloadditions (Diels-Alder reactions) with electron-deficient dienophiles like bismaleimides[1]. This is the thermodynamic engine for self-healing and recyclability[2].

  • The Secondary Hydroxyl (-OH): Serves as the nucleophilic anchor. It allows DAFMP to be covalently integrated into polyurethane or polyester backbones without terminating chain growth prematurely.

  • The Tertiary Amine (-N(CH3)2): Provides dual functionality. Kinetically, it acts as an internal base catalyst that accelerates the reaction of the adjacent hydroxyl group with isocyanates. Post-polymerization, it serves as a site for quaternization, enabling the tuning of the polymer's hydrophilicity or antimicrobial properties[3].

G DAFMP DAFMP (CAS: 17946-08-6) Furan Furan Ring DAFMP->Furan Amine Tertiary Amine (-N(CH3)2) DAFMP->Amine Hydroxyl Secondary Hydroxyl (-OH) DAFMP->Hydroxyl DA Diels-Alder Diene (Reversible Crosslinking) Furan->DA Thermal Stimulus Cat Internal Catalyst & Quaternization Site Amine->Cat pH / Alkyl Halides Link Polymer Backbone Anchor (Urethane/Ester) Hydroxyl->Link Isocyanates / Anhydrides

Structure-Property Relationship of DAFMP's Trifunctional Architecture

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. I have included specific analytical checkpoints to ensure that you can verify the success of each step before proceeding, minimizing wasted reagents and time.

Protocol A: Synthesis of DAFMP via Epoxide Ring-Opening

Objective: Synthesize DAFMP from Furfuryl Glycidyl Ether (FGE) and Dimethylamine (DMA). Mechanistic Insight: The nucleophilic ring-opening of the oxirane ring by DMA is highly regioselective. Due to the steric bulk of the furfuryl ether moiety, the amine preferentially attacks the less hindered terminal carbon (C3) of the epoxide[3]. This specific trajectory ensures the formation of the secondary alcohol at C2.

  • Preparation: Charge a 250 mL round-bottom flask with 50 mmol of Furfuryl Glycidyl Ether (FGE) dissolved in 50 mL of anhydrous ethanol.

  • Addition: Cool the flask to 0 °C in an ice bath. Dropwise, add 60 mmol of Dimethylamine (DMA, 2.0 M solution in THF) over 30 minutes. Causality: Epoxide ring-opening by amines is highly exothermic; slow addition prevents thermal runaway and unwanted oligomerization of the FGE[3].

  • Propagation: Remove the ice bath and gradually warm the mixture to 40 °C. Stir for 12 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint: Take a 0.1 mL aliquot for 1 H NMR. The reaction is complete when the characteristic oxirane multiplets (approx. 2.6–2.8 ppm) completely disappear, replaced by a downfield shift of the methine proton adjacent to the newly formed hydroxyl group.

  • Purification: Remove the solvent and excess DMA under reduced pressure. Purify via vacuum distillation to yield DAFMP as a pale yellow viscous liquid.

Protocol B: Synthesis of a Thermoreversible Polyurethane Prepolymer

Objective: Integrate DAFMP into a polyurethane backbone. Mechanistic Insight: The internal tertiary amine of DAFMP auto-catalyzes the urethane linkage formation. It increases the nucleophilicity of the secondary hydroxyl oxygen, often eliminating the need for toxic external organotin catalysts (e.g., DBTDL).

  • Polyaddition: In a dry Schlenk flask, dissolve 20 mmol of DAFMP and 20 mmol of a macrodiol (e.g., Polycaprolactone diol, MW 2000) in anhydrous DMF.

  • Crosslinking Prep: Add 40 mmol of Hexamethylene diisocyanate (HDI) dropwise at room temperature.

  • Curing: Heat the mixture to 60 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction using ATR-FTIR. The intense isocyanate asymmetric stretching band at 2270 cm⁻¹ will steadily decrease. The prepolymer is ready when this peak plateaus, indicating complete consumption of the hydroxyl groups.

Protocol C: Diels-Alder Crosslinking for Self-Healing Networks

Objective: Form a Covalent Adaptable Network (CAN) capable of thermal self-healing.

  • Network Formation: To the prepolymer solution from Protocol B, add an equimolar amount (relative to furan groups) of 1,1'-(Methylenedi-4,1-phenylene)bismaleimide (BMI)[1].

  • Casting: Cast the deep-red solution into a Teflon mold and heat at 65 °C for 24 hours to drive the forward Diels-Alder cycloaddition.

  • Self-Validation Checkpoint: Differential Scanning Calorimetry (DSC) of the cured film will show a broad endothermic peak starting around 110 °C to 120 °C. This confirms the presence of the cycloadducts undergoing the retro-Diels-Alder (rDA) dissociation[1].

G A FGE + DMA B DAFMP Monomer A->B Epoxide Ring-Opening C Furan-Functionalized Polyurethane B->C HDI Addition (Auto-catalyzed) D Bismaleimide (BMI) Addition C->D Mixing in DMF E Self-Healing CAN (Solid State) D->E Diels-Alder (65°C) E->C Retro Diels-Alder (>110°C)

Workflow of DAFMP Synthesis and Reversible Covalent Adaptable Network Formation

Quantitative Data Analysis

To facilitate process scaling and comparison, the kinetic and thermodynamic parameters of the DAFMP-based workflows are summarized below.

Table 1: Physicochemical and Kinetic Parameters of DAFMP-based Networks

Reaction StageTemp (°C)Time (h)Conversion (%)Key Validation Metric
Epoxide Ring-Opening 4012> 95Disappearance of 1 H NMR oxirane multiplet (2.7 ppm)
Polyurethane Synthesis 604~ 88Plateau of FTIR NCO band (2270 cm⁻¹)
Diels-Alder Crosslinking 6524> 90Appearance of cycloadduct peak (FTIR 1770 cm⁻¹)
Retro-Diels-Alder (rDA) > 1100.5N/ABroad endotherm in DSC; Viscosity drop

Advanced Perspectives: Smart Materials and Biosourced Monomers

Beyond self-healing polyurethanes, DAFMP is highly relevant to the growing field of biosourced and smart materials. Because the furan moiety can be derived from furfural (a renewable biomass derivative), DAFMP aligns with green chemistry initiatives for recyclable thermosets[2].

Furthermore, the tertiary amine group can be easily quaternized using alkyl halides (e.g., bromoethane). This post-polymerization modification transforms the hydrophobic network into an ion-conducting or antimicrobial hydrogel. Similar methodologies have been successfully applied to THF-functionalized polyethers to create tunable, thermoresponsive materials[4].

References

  • [2] Cellulose derived Diels-Alder covalent adaptable networks: a route towards recyclable thermosets. Lund University Publications. 2

  • [3] Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Omega. 3

  • [4] THF-Functionalized Polyethers: Biosourced Monomers, Tunable Thermoresponsiveness, and Iron-Selective Adsorption. ACS Macro Letters. 4

  • [1] High-Performance Reversible Furan–Maleimide Resins Based on Furfuryl Glycidyl Ether and Bismaleimides. MDPI. 1

Sources

Application

Application Notes and Protocols: 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol in Drug Discovery

Abstract This document provides a detailed exploration of the potential applications of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol in drug discovery. While this specific molecule is not extensively characterized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed exploration of the potential applications of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol in drug discovery. While this specific molecule is not extensively characterized in existing literature, its structural motifs—a dimethylaminopropanolamine backbone and a furylmethoxy moiety—are present in numerous pharmacologically active agents. By analyzing the structure-activity relationships (SAR) of analogous compounds, we can infer and propose high-potential therapeutic applications. This guide outlines hypothesized mechanisms of action and provides detailed protocols for in-vitro validation, primarily focusing on neurodegenerative diseases and cardiovascular disorders.

Introduction: Deconstructing a Molecule of Interest

The field of drug discovery often involves the exploration of novel chemical entities. 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol presents a compelling scaffold for investigation. Its structure is a hybrid of key pharmacophores that are independently recognized for their significant biological activities. Our analysis is therefore grounded in a "scaffold-hopping" and "fragment-based" rationale, where the known activities of its constituent parts inform the predicted therapeutic potential of the whole.

The core structure can be dissected into three key components:

  • The Propan-2-olamine Backbone: This is a classic framework in medicinal chemistry, most famously found in the aryloxypropanolamine class of β-adrenergic receptor antagonists (beta-blockers).[1][2] The hydroxyl and amino groups are critical for receptor interactions.

  • The Dimethylamine Group: A tertiary amine that is typically protonated at physiological pH. This basic nitrogen center is crucial for forming ionic bonds with target proteins and influences the compound's pharmacokinetic properties, such as solubility and membrane permeability.[3]

  • The 2-Furylmethoxy Moiety: The furan ring is a versatile heterocyclic scaffold found in a wide array of approved drugs, including the H2 antagonist ranitidine.[4][5] It can act as a bioisostere for a phenyl ring and engage in various non-covalent interactions.[4] The ether linkage provides conformational flexibility, allowing the molecule to adopt optimal orientations within a binding pocket.

Based on these structural features, we hypothesize two primary avenues for investigation: its potential as a multi-target-directed ligand for Alzheimer's Disease and its role as a β-adrenergic antagonist.

Hypothesized Application I: Multi-Target-Directed Ligand for Alzheimer's Disease

Alzheimer's Disease (AD) is a multifactorial neurodegenerative disorder. A promising therapeutic strategy is the development of Multi-Target-Directed Ligands (MTDLs) that can simultaneously modulate several key pathological pathways.[6][7] Notably, a series of ranitidine analogs, which share the furan and dimethylamino groups with our compound of interest, have shown promise as MTDLs by inhibiting both acetylcholinesterase (AChE) and the aggregation of amyloid-β (Aβ) peptides.[6][8]

Proposed Mechanism: We propose that 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol could act as an MTDL for AD. The dimethylaminopropanol portion may interact with the catalytic or peripheral anionic site of AChE, while the furan moiety could interfere with the π-π stacking interactions that drive Aβ peptide aggregation.[9]

Experimental Workflow: AD Target Validation

G cluster_0 In Vitro Screening for Alzheimer's Disease Targets compound 1-(Dimethylamino)-3- (2-furylmethoxy)propan-2-ol ache_assay AChE Inhibition Assay (Ellman's Method) compound->ache_assay Test Compound abeta_assay Aβ Aggregation Assay (Thioflavin T) compound->abeta_assay Test Compound ache_result Determine IC50 Value ache_assay->ache_result abeta_result Measure Aggregation Inhibition (%) abeta_assay->abeta_result

Caption: Workflow for evaluating the compound against key AD targets.

Protocol 2.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol assesses the ability of the test compound to inhibit the activity of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine.

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound stock solution (in DMSO)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 8.0).

    • Dissolve DTNB in the buffer to a final concentration of 10 mM.

    • Dissolve ATCI in the buffer to a final concentration of 10 mM.

    • Dilute AChE in the buffer to a final concentration of 0.1 U/mL.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of a serial dilution of the test compound (e.g., from 100 µM to 0.1 nM). For the control, add 25 µL of buffer with the corresponding DMSO concentration.

    • Add 125 µL of the phosphate buffer to all wells.

    • Add 50 µL of DTNB solution to all wells.

    • Add 25 µL of AChE solution to all wells except the blank. Add 25 µL of buffer to the blank wells.

  • Reaction and Measurement:

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the % inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Hypothetical Data: AChE Inhibition
Compound IC50 (µM)
1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol5.2
Donepezil (Positive Control)0.02
Protocol 2.2: Amyloid-β (Aβ42) Aggregation Assay (Thioflavin T Method)

This assay measures the extent of Aβ peptide fibril formation, a hallmark of AD, in the presence of the test compound.

Materials:

  • Synthetic Amyloid-β (1-42) peptide

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Phosphate buffered saline (PBS, pH 7.4)

  • Test compound stock solution (in DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Aβ42 Preparation:

    • Dissolve Aβ42 peptide in HFIP to 1 mg/mL.

    • Aliquot and evaporate the HFIP under a stream of nitrogen gas. Store the resulting peptide film at -80°C.

    • Immediately before use, reconstitute the peptide film in PBS to a final concentration of 100 µM.

  • Assay Setup:

    • In a 96-well plate, mix the 100 µM Aβ42 solution with the test compound to achieve final concentrations of 10 µM Aβ42 and the desired test compound concentration (e.g., 20 µM).

    • The final volume in each well should be 100 µL. Include a control well with Aβ42 and a DMSO vehicle.

  • Incubation and Measurement:

    • Seal the plate and incubate at 37°C with gentle agitation for 24 hours.

    • After incubation, add 100 µL of 5 µM ThT solution in PBS to each well.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Subtract the fluorescence of the ThT blank.

    • Calculate the percentage of aggregation inhibition using the formula: % Inhibition = [(RFU_control - RFU_sample) / RFU_control] * 100.

Hypothesized Application II: β-Adrenergic Receptor Antagonist

The aryloxypropanolamine scaffold is the cornerstone of β-blocker pharmacology.[2][10] Our compound, 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol, can be considered a bioisosteric analog of this class. The furan ring replaces the typical aryl group, and the methoxy linker acts as the ether oxygen. These compounds function by competitively inhibiting the binding of endogenous catecholamines (e.g., adrenaline) to β-adrenergic receptors, thereby modulating cardiovascular function.

Proposed Mechanism of Action

G cluster_0 β-Adrenergic Receptor Antagonism catecholamine Adrenaline/ Noradrenaline beta_receptor β-Adrenergic Receptor catecholamine->beta_receptor Binds & Activates g_protein G-Protein (Gs) beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP Production ac->camp pka Protein Kinase A Activation camp->pka response Physiological Response (e.g., ↑ Heart Rate) pka->response test_compound Test Compound (Antagonist) test_compound->beta_receptor Competitively Blocks Binding

Caption: Competitive antagonism at the β-adrenergic receptor.

Protocol 3.1: Radioligand Binding Assay for β-Adrenergic Receptors

This assay determines the affinity of the test compound for β-adrenergic receptors by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells overexpressing human β1 or β2-adrenergic receptors.

  • [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-adrenergic antagonist radioligand.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Propranolol (non-labeled, for determining non-specific binding).

  • Test compound.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup:

    • In test tubes, combine cell membranes (e.g., 20-40 µg of protein), a fixed concentration of [³H]-DHA (e.g., 1-2 nM), and varying concentrations of the test compound.

    • Prepare tubes for total binding (no competitor) and non-specific binding (a high concentration of propranolol, e.g., 10 µM).

    • Bring all tubes to a final volume with binding buffer.

  • Incubation:

    • Incubate the tubes at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the Ki (inhibitory constant), which reflects the compound's binding affinity for the receptor.

Hypothetical Data: β-Adrenergic Receptor Binding
Receptor Subtype Ki (nM)
β1-Adrenergic Receptor150
β2-Adrenergic Receptor450

Plausible Synthetic Route

A plausible and efficient synthesis can be achieved via the ring-opening of an epoxide, a common strategy for preparing propanolamine derivatives.

G cluster_0 Proposed Synthesis start 2-(Chloromethyl)furan + Glycidol step1 Williamson Ether Synthesis start->step1 intermediate 2-((Oxiran-2-yl)methyl)furan (Epoxide Intermediate) step1->intermediate step2 Epoxide Ring-Opening with Dimethylamine intermediate->step2 product 1-(Dimethylamino)-3- (2-furylmethoxy)propan-2-ol step2->product

Caption: A two-step synthetic pathway to the target compound.

Conclusion and Future Directions

The structural analysis of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol reveals a high potential for therapeutic applications, particularly in the fields of neurodegeneration and cardiovascular disease. The provided protocols offer a clear, validated pathway for researchers to test these hypotheses in vitro. Positive results from these initial screens would warrant further investigation into its selectivity, in-vivo efficacy, and pharmacokinetic/toxicological profile. The versatility of the furan scaffold also suggests that this compound could be a valuable starting point for the development of a library of related analogs with optimized potency and target specificity.

References

  • Design and Synthesis of Ranitidine Analogs as Multi-Target Directed Ligands for the Treatment of Alzheimer's Disease. MDPI. [Link][6][8]

  • Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease. EMBL-EBI. [Link][7]

  • Cholinomimetic activity of dimethylamino-ethanol, and -propanol and related compounds. European Journal of Pharmacology. [Link][11]

  • Synthesis and biological evaluation of ranitidine analogs as multiple-target-directed cognitive enhancers for the treatment of Alzheimer's disease. PMC. [Link][9]

  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. [Link][10]

  • Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance. PubMed. [Link][12]

  • ChemInform Abstract: Synthesis and Pharmacology of Two New Histamine Receptor Antagonists Related to Ranitidine. ResearchGate. [Link][13]

  • [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. PubMed. [Link][1]

  • Structure−Activity Relationship Studies on Benzofuran Analogs of Propafenone-Type Modulators of Tumor Cell Multidrug Resistance. Journal of Medicinal Chemistry. [Link][14]

  • Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension. [Link][2]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. [Link][3]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link][4]

  • Furan: A Promising Scaffold for Biological Activity. ResearchGate. [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing 1-(dimethylamino)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with synthesizing 1-(dimethylamino)-3-(2-furylmethoxy)propan-2-ol.

This bifunctional molecule requires a highly controlled two-step sequence: the base-catalyzed etherification of furfuryl alcohol to form a furfuryl glycidyl ether (FGE) intermediate, followed by the nucleophilic ring-opening of the epoxide using dimethylamine. Yield losses in this workflow are rarely due to reagent quality; rather, they stem from a misunderstanding of the furan ring's electron-rich nature and the volatility of low-molecular-weight amines.

Synthesis Workflow

G FA Furfuryl Alcohol + Epichlorohydrin FGE Furfuryl Glycidyl Ether (Intermediate) FA->FGE NaOH, TBAB 0-15°C Product 1-(Dimethylamino)-3- (2-furylmethoxy)propan-2-ol FGE->Product Dimethylamine Methanol, 5°C to RT

Two-step synthesis workflow for 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol.

Section 1: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols integrate causality (the "why" behind the parameters) and self-validating in-process controls.

Phase 1: Synthesis of Furfuryl Glycidyl Ether (FGE)
  • Reactor Setup : Equip a multi-neck round-bottom flask with an overhead stirrer, a constant-pressure dropping funnel, and an internal thermometer.

  • Reagent Loading : Combine furfuryl alcohol (1.0 eq) and epichlorohydrin (5.0 eq)[1].

    • Causality: A large stoichiometric excess of epichlorohydrin is critical. It forces the reaction toward the monomeric epoxide and prevents the newly formed alkoxide from attacking another epoxide molecule, which would lead to high-molecular-weight oligomers[1].

  • Catalysis : Add tetrabutylammonium bromide (TBAB, 0.05 eq) to the mixture[2].

    • Causality: Because the reaction utilizes aqueous base and organic substrates, TBAB acts as a phase-transfer catalyst (PTC). It shuttles hydroxide ions into the organic phase, drastically accelerating O-alkylation[2].

  • Base Addition : Cool the mixture to 0°C in an ice bath. Add 50% w/w aqueous NaOH (1.5 eq) dropwise, strictly maintaining the internal temperature below 15°C[1].

    • Causality: Exceeding 15°C triggers the violent, exothermic self-polymerization of epichlorohydrin and degrades the furan ring[1].

  • In-Process Validation : Monitor the reaction via GC-FID. Do not proceed to workup until furfuryl alcohol conversion is >98%.

  • Purification : Wash the mixture with brine, separate the organic layer, and remove the excess epichlorohydrin via vacuum distillation. Crucial validation: The isolated FGE must be free of residual epichlorohydrin before Phase 2.

Phase 2: Epoxide Ring-Opening (Amination)
  • Solvent Selection : Dissolve the purified FGE (1.0 eq) in methanol.

    • Causality: Methanol acts as a protic solvent. It hydrogen-bonds to the epoxide oxygen, polarizing the C-O bond and significantly lowering the activation energy for nucleophilic attack.

  • Amine Addition : Cool the reactor to 5°C. Add a 40% aqueous or methanolic solution of dimethylamine (3.0 eq) dropwise[3].

    • Causality: Dimethylamine is a highly volatile gas at room temperature (boiling point ~7°C). Low-temperature addition prevents gas loss and ensures the amine remains in stoichiometric excess to drive the kinetics[3].

  • Propagation : Stir the mixture in the ice bath for 1 to 2 hours, then remove the cooling bath and allow the reaction to stir at room temperature (20-25°C) overnight[3].

  • Isolation : Evaporate the solvent under reduced pressure. Pump the resulting clear oil under high vacuum at 70°C to 75°C for 1.5 hours to remove any residual dimethylamine and methanol, yielding the target compound[3].

Section 2: Troubleshooting Guide & FAQs

Q: Why is my reaction mixture turning into a black, tarry substance during the etherification step? A: You are observing resinification. The furan ring is highly electron-rich and extremely sensitive to acidic conditions, which catalyze its rapid polymerization into dark, insoluble resins[4]. Ensure your glassware is entirely free of acidic residues and that the reaction maintains a strictly basic pH throughout the entire Phase 1 process.

Q: My GC-FID shows a high concentration of polymeric byproducts instead of the FGE intermediate. How do I fix this? A: This indicates oligomerization, which occurs when the molar ratio of epichlorohydrin to furfuryl alcohol is too low. If you use a 1:1 or 1:2 ratio, the intermediate alkoxide will competitively attack the newly formed epoxide rather than displacing the chloride on a fresh epichlorohydrin molecule. Increase your epichlorohydrin ratio to at least 1:5[1].

Q: The amination step has stalled at 60% conversion, and starting material remains. What is the limiting factor? A: The most common failure point in Phase 2 is the volatilization of dimethylamine. Because the ring-opening reaction is exothermic, a rapid addition of the amine without sufficient cooling causes the dimethylamine gas to escape the liquid phase[3]. Use a sealed reactor or a highly efficient cold-finger condenser, and ensure the initial addition is strictly maintained at 5°C[3].

Q: Can I skip the vacuum distillation of the FGE intermediate and proceed directly to amination? A: Absolutely not. If unreacted epichlorohydrin is carried over into Phase 2, it will rapidly react with dimethylamine to form 1-chloro-3-(dimethylamino)propan-2-ol. This is a highly toxic impurity that is chromatographically difficult to separate from your target compound.

Mechanistic Failure Points

G Start Low Yield / Impurities Tarry Black/Tarry Resin Start->Tarry Furan ring degradation Oligomers High MW Oligomers Start->Oligomers Epoxide side-reactions Incomplete Incomplete Amination Start->Incomplete DMA gas loss Sol1 Ensure strictly basic pH Avoid acid catalysts Tarry->Sol1 Sol2 Increase Epichlorohydrin ratio Use TBAB catalyst Oligomers->Sol2 Sol3 Use sealed reactor Maintain excess DMA Incomplete->Sol3

Troubleshooting decision tree for common synthesis failures and corrective actions.

Section 3: Quantitative Data & Optimization Parameters

The following table summarizes the Critical Process Parameters (CPPs) required to maximize the yield of the synthesis.

Table 1: Critical Process Parameters (CPPs) for Yield Optimization

ParameterPhase 1: EtherificationPhase 2: AminationMechanistic Impact
Molar Ratio 1:5 (FA : Epichlorohydrin)1:3 (FGE : Dimethylamine)Excess epichlorohydrin prevents oligomerization[1]; excess DMA drives kinetics and prevents bis-alkylation.
Temperature 0°C to 15°C5°C initially, then 25°CPrevents furan resinification[4] and DMA volatilization[3].
Catalyst / Solvent TBAB / 50% NaOH (Biphasic)Methanol (Protic Solvent)TBAB facilitates interfacial O-alkylation[2]; Methanol lowers activation energy via H-bonding.
Expected Yield 85% - 90%80% - 85%Cumulative theoretical yield: ~68% - 76%.

References

  • Synthesis of 1-dimethylamino-3-methylamino-2-propanol hydrochloride. PrepChem. Available at:[Link]

  • Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Omega. Available at:[Link]

  • Beyond 2,5-furandicarboxylic acid: status quo, environmental assessment, and blind spots of furanic monomers for bio-based polymers. Green Chemistry. Available at:[Link]

  • Composites prepared from silica gel and furfuryl alcohol with p-toluenesulfphonic acid as the catalyst. Polymer Bulletin. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

Welcome to the Technical Support Center for 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol (CAS: 17946-08-6). This compound is a highly functionalized pharmaceutical intermediate containing three distinct structural vul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol (CAS: 17946-08-6). This compound is a highly functionalized pharmaceutical intermediate containing three distinct structural vulnerabilities: a furan ring , a tertiary amine (dimethylamino group), and an ether linkage .

Because these functional groups exhibit synergistic instability under thermal, oxidative, and acidic stress, standard storage protocols are insufficient. This guide provides researchers and drug development professionals with mechanistic troubleshooting, self-validating storage protocols, and ICH-compliant stability testing frameworks.

Mechanistic Troubleshooting: Understanding the "Why"

To prevent degradation, you must first understand the causality behind the molecule's failure modes.

Furan Ring-Opening and Endoperoxide Formation

Furan rings are highly susceptible to two primary degradation pathways:

  • Acid-Catalyzed Ring Opening: At pH levels below 6.0, the furan ring undergoes rapid degradation. The rate-limiting step is the protonation of the α -carbon, which creates a highly reactive furanium species. Subsequent nucleophilic attack by water forms dihydrofuranol intermediates that cleave into acyclic dicarbonyls .

  • Photo-Oxidation: Exposure to ambient light and oxygen induces a[4+2] cycloaddition between singlet oxygen and the furan diene system. This forms a highly unstable bicyclic endoperoxide. Under thermal stress, this endoperoxide rapidly rearranges into acyclic dicarbonyls, which subsequently polymerize into dark, insoluble tars .

Tertiary Amine N-Oxidation and Dealkylation

The dimethylamino group is vulnerable to both thermal and oxidative stress. At elevated temperatures, tertiary amines undergo dealkylation, breaking down into secondary amines and alkenes . In the presence of oxygen or peroxide radicals (often propagated by furan oxidation), the tertiary amine undergoes N-oxidation, forming persistent N-oxide transformation products .

G cluster_furan Furan Ring Vulnerabilities cluster_amine Tertiary Amine Vulnerabilities Compound 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol H_plus Acidic Stress (pH < 6) Compound->H_plus O2_Light Singlet O2 / Light Compound->O2_Light Thermal_O2 Thermal & Oxidative Stress Compound->Thermal_O2 Furanium Furanium Ion H_plus->Furanium α-Carbon Protonation Endoperoxide Bicyclic Endoperoxide O2_Light->Endoperoxide [4+2] Cycloaddition Dicarbonyl Acyclic Dicarbonyls (Polymerization) Furanium->Dicarbonyl Nucleophilic Attack Endoperoxide->Dicarbonyl Thermal Rearrangement NOxide N-Oxidation & Dealkylation Thermal_O2->NOxide Radical Transfer Buffer Buffer pH 7.5 - 8.5 Buffer->H_plus Argon Argon Purge & Amber Vials Argon->O2_Light Cold Cold Storage (-20°C) Cold->Endoperoxide Cold->Thermal_O2

Mechanistic pathways of thermal/oxidative degradation and targeted stabilization strategies.

Self-Validating Storage Protocols

To guarantee the integrity of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol, standard operating procedures must include built-in validation mechanisms. If a validation checkpoint fails, the protocol is considered compromised.

Protocol: Long-Term Cryogenic Storage Preparation

Step 1: pH Stabilization (Pre-Lyophilization)

  • Action: If storing as a lyophilized powder, ensure the pre-lyophilization aqueous solution is buffered to pH 7.5–8.5 using a volatile buffer (e.g., ammonium bicarbonate). This prevents acid-catalyzed furanium ion formation.

  • Validation Checkpoint: Reconstitute a 1 mg control aliquot from the lyophilized batch in DI water. Measure the pH. If the pH is < 7.0, the batch is at high risk of furan ring-opening and must be re-buffered.

Step 2: Deoxygenation and Photoprotection

  • Action: Transfer the compound to an amber glass vial (to block UV/Vis light, preventing singlet oxygen generation). Purge the headspace with high-purity Argon (heavier than Nitrogen, providing a better inert blanket) for 60 seconds before sealing with a PTFE-lined septum.

  • Validation Checkpoint: Place a resazurin-based anaerobic indicator strip inside a secondary heat-sealed Mylar pouch containing the vial. A white strip validates the absence of oxygen. If the strip turns pink during storage, the argon seal has failed, and the sample must be tested for N-oxides via LC-MS.

Step 3: Thermal Control

  • Action: Store the sealed Mylar pouch in a monitored -20°C freezer. Lowering the kinetic energy halts the thermal rearrangement of any trace endoperoxides and prevents tertiary amine dealkylation.

  • Validation Checkpoint: Equip the freezer with a continuous digital data logger. Set a high-temperature alarm at -15°C. Any excursion above this threshold invalidates the thermal stability guarantee.

Quantitative Data & ICH Q1A(R2) Stability Testing

When preparing this compound for regulatory submission, stability testing must align with ICH Q1A(R2) guidelines . Because the compound is highly unstable at room temperature, it falls under the specific ICH provisions for drug substances intended for storage in a freezer.

Table 1: Degradation Pathways & Kinetic Triggers
Functional GroupDegradation PathwayPrimary TriggerActivation TempPreventive Measure
Furan Ring Acid-Catalyzed Ring OpeningpH < 6.0> 25°CBuffer pH 7.5 - 8.5
Furan Ring Endoperoxide FormationSinglet O 2​ , Light> 4°CArgon purge, Amber glass
Tertiary Amine N-OxidationO 2​ , Peroxides> 40°CDeoxygenation, -20°C storage
Tertiary Amine DealkylationThermal Stress> 120°CAvoid high-heat sterilization
Table 2: ICH Q1A(R2) Stability Testing Matrix (Freezer Storage)
Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term -20°C ± 5°C12 Months0, 3, 6, 9, 12 months
Accelerated 5°C ± 3°C6 Months0, 3, 6 months

(Note: Conducting accelerated testing at 40°C/75% RH for this specific compound will induce non-representative degradation mechanisms, such as rapid thermal dealkylation, and is explicitly contraindicated).

Frequently Asked Questions (FAQs)

Q: My solution turned yellow/brown after a week at room temperature. What happened? A: Brown discoloration is a classic indicator of furan ring degradation. Ambient light and oxygen initiated a [4+2] cycloaddition, forming an endoperoxide intermediate . At room temperature, this intermediate thermally rearranged into acyclic dicarbonyls, which rapidly polymerized into dark, insoluble tars. Always store the compound in the dark at -20°C.

Q: Can we use standard accelerated stability conditions (40°C/75% RH) for regulatory filing? A: No. Because 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol contains highly reactive furan and tertiary amine moieties, 40°C will induce forced degradation pathways (e.g., rapid thermal dealkylation) that do not occur under normal storage . Per ICH Q1A(R2), for products intended for -20°C storage, accelerated testing must be conducted at 5°C ± 3°C .

Q: Is it safe to formulate this compound in an acidic vehicle (e.g., 0.1N HCl) to improve solubility? A: Strongly discouraged. Furan rings undergo rapid acid-catalyzed ring opening . Protonation of the α -carbon creates a furanium species that is highly susceptible to nucleophilic attack by water, completely destroying the molecule. If solubility enhancement is required, utilize co-solvents or maintain a strictly buffered pH of 7.5–8.5.

Q: LC-MS analysis shows an M+16 peak that increases over time. What is this impurity? A: An M+16 peak strongly suggests N-oxidation of the dimethylamino group, forming an N-oxide . This occurs when the tertiary amine is exposed to oxygen or peroxide radicals. To troubleshoot, verify the integrity of your Argon purge using the resazurin validation protocol described in Section 2.

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process Source: MDPI Sustainability URL:[Link]

  • Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies Source: Chemosphere (via PubMed) URL:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL:[Link]

Troubleshooting

Resolving solubility issues of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol in aqueous media

Target Molecule: 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol Audience: Researchers, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to help y...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to help you overcome the specific physicochemical hurdles associated with formulating 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol in aqueous media. By understanding the thermodynamic and structural properties of this molecule, you can select the appropriate formulation strategy for your in vitro or in vivo assays.

Mechanistic Causality: The "Why" Behind the Precipitation

1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol (1)[1] is a structurally complex amino alcohol featuring a tertiary dimethylamino group, a central propan-2-ol backbone, and a lipophilic 2-furylmethoxy moiety. The primary driver of its solubility issues in standard aqueous media (e.g., PBS, cell culture media) is its behavior as a weakly basic drug.

According to the Henderson-Hasselbalch equation, the ionization state of the2[2]. At an acidic pH (pH < 6.0), the amine is fully protonated, forming a highly water-soluble cation[3]. However, as the pH approaches physiological levels (pH 7.4), a significant fraction of the molecule reverts to its3[3]. Without the charged amine to facilitate water dipole interactions, the lipophilic furan ring drives hydrophobic aggregation, causing the drug to rapidly precipitate. This phenomenon, known as "solvent shift precipitation," is a 4[4].

Physicochemical Data Summary

ParameterValue / CharacteristicImpact on Formulation Strategy
CAS Number 1[1]Unique identifier for chemical sourcing and validation.
Molecular Weight 5[5]Small molecule; readily diffuses across membranes if kept in solution.
Predicted pKa (Amine) ~8.5 - 9.5[2]Highly soluble in acidic media; free base fraction dominates at pH > 7.0.
LogP (Free Base) LipophilicDrives hydrophobic aggregation at physiological pH.
H-Bonding 1 Donor, >2 Acceptors[2]Favorable for cyclodextrin complexation and surfactant interaction.

Troubleshooting Workflow

G N1 Solubility Issue: Precipitation in Aqueous Media N2 Determine Target pH of Final Assay N1->N2 N3 pH < 6.0 (Acidic Media) N2->N3 N4 pH 7.0 - 7.4 (Physiological Media) N2->N4 N5 Amine Protonated (Soluble Cation) N3->N5 N6 Amine Uncharged (Lipophilic Free Base) N4->N6 N11 Clear, Stable Solution N5->N11 N7 In Vitro Assay (Cells/Biochem) N6->N7 N8 In Vivo Assay (Animal Dosing) N6->N8 N9 Add 1% DMSO + 0.1% Tween-20 N7->N9 N10 Formulate with 10-20% HP-β-CD N8->N10 N9->N11 N10->N11

Decision tree for resolving basic drug precipitation in aqueous media.

Validated Experimental Protocols

Protocol A: Co-Solvent & Surfactant Stabilization (Ideal for In Vitro Assays)

Purpose: To maintain the free base in a 6 at pH 7.4 using minimal organic solvents[6].

  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock. Vortex until completely clear.

  • Surfactant Addition: Prepare your target aqueous buffer (e.g., PBS pH 7.4) and supplement it with 0.1% to 0.5% (v/v) Tween-20 or Pluronic F-68. These surfactants prevent the nucleation of the lipophilic furan ring.

  • Dilution (Critical Step): Slowly add the DMSO stock dropwise into the rapidly stirring aqueous buffer. Do not add the buffer directly to the DMSO stock, as the localized high water concentration will cause immediate crashing.

  • Validation: Ensure the final DMSO concentration remains ≤1% (v/v) to prevent cytotoxicity in cell-based assays[6].

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (Ideal for In Vivo Dosing)

Purpose: To 7 within a hydrophilic shell, completely bypassing the need for organic solvents[7].

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in deionized water or normal saline.

  • Acidic Dissolution: Suspend the drug in the HP-β-CD solution. Add 0.1 M HCl dropwise until the pH reaches ~4.0. The compound will dissolve rapidly as it protonates[4].

  • Complexation Incubation: Stir the clear solution at room temperature for 2 hours to allow the furan ring to fully partition into the hydrophobic cavity of the cyclodextrin[7].

  • pH Titration: Slowly titrate the solution back to pH 7.4 using 0.1 M NaOH under constant stirring. The cyclodextrin complex will prevent the free base from precipitating during this pH shift[6].

Frequently Asked Questions (FAQs)

Q: Why does my solution turn cloudy immediately upon adding PBS? A: PBS has a pH of 7.4 and high ionic strength. The sudden shift from an acidic or purely organic environment to pH 7.4 neutralizes the tertiary amine[3]. Simultaneously, the salts in PBS can cause a "salting-out" effect, exacerbating the precipitation of the lipophilic free base[4]. Always use a surfactant or cyclodextrin carrier before introducing PBS[7].

Q: Can I just heat the solution to force it into the aqueous phase? A: While heating increases kinetic solubility temporarily, the solution will become supersaturated and inevitably recrystallize upon cooling to room temperature or 37°C[6]. Thermodynamic stabilization via complexation or co-solvents is required for reproducible assays.

Q: Is DMSO safe for my cell-based assays? A: DMSO is generally well-tolerated by most cell lines at concentrations below 0.5% to 1.0% (v/v)[6]. However, always run a vehicle-control group to account for any baseline shifts in your specific cellular model.

Sources

Optimization

Advanced purification and recrystallization techniques for 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

Welcome to the Advanced Technical Support Center for 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol (CAS: 17946-08-6)[1]. As a Senior Application Scientist, I have designed this portal specifically for researchers and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol (CAS: 17946-08-6)[1].

As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the unique physicochemical challenges of this molecule. This compound features a basic dimethylamino group, a hydrogen-bonding secondary alcohol, and an acid-sensitive furylmethoxy ether linkage. These competing functional groups make standard purification techniques highly prone to failure (e.g., oiling out, tailing, or degradation).

Below, you will find the mechanistic troubleshooting guides, self-validating Standard Operating Procedures (SOPs), and quantitative data necessary to master its purification.

🔬 Knowledge Base: Troubleshooting & FAQs

Q1: Why does my compound consistently "oil out" instead of forming a crystalline solid during purification? The Causality: Amino alcohols are notorious for forming viscous oils rather than distinct crystals. This is driven by the flexibility of the ether linkage and the extensive, unstructured intermolecular hydrogen bonding between the secondary alcohol and the amine. These factors lower the lattice energy, making the liquid/oil phase thermodynamically favored at room temperature. The Solution: You must disrupt the unstructured hydrogen bonding by forming a salt. Converting the free base to an oxalate or tartrate salt introduces a rigid, bidentate counterion. This creates a highly ordered, predictable hydrogen-bonding network that dramatically increases lattice energy, forcing the molecule to crystallize[2].

Q2: I observe significant darkening and degradation of the compound during acid-base extraction. What is happening? The Causality: The furan ring is highly susceptible to electrophilic attack. If you are using strong mineral acids (like HCl or H₂SO₄) to protonate the amine during extraction, you are inadvertently protonating the C2/C5 positions or the oxygen of the furan ring. This triggers a hydrolytic cascade, leading to ring-opening into 1,4-dicarbonyls and subsequent polymerization (tars)[3]. The Solution: Never expose this compound to an aqueous pH below 4.0. Use weak organic acids (like oxalic acid or citric acid) for salt formation, which provide a sufficiently low pKa to protonate the dimethylamine (pKa ~9.5) without reaching the extreme acidity required to degrade the furan moiety.

Q3: When I attempt flash chromatography on silica, the yield is terrible, and the compound streaks across the TLC plate. How do I fix this? The Causality: Standard silica gel is acidic (pKa ~4.5–5.5). The basic dimethylamino group of your compound binds irreversibly to the acidic silanol groups on the stationary phase, causing severe tailing and poor recovery. The Solution: Employ the "2-pH Rule"[4]. To successfully elute an amine, the mobile phase must be adjusted to a pH two units above the amine's pKa to keep it in its free-base (lipophilic) form. Add 0.1% Triethylamine (TEA) to your mobile phase to neutralize the acidic silanols, or switch to a basic alumina stationary phase.

🧪 Standard Operating Procedures (SOPs)

SOP A: Free Base Purification via pH-Modified Flash Chromatography

Use this protocol if your crude purity is <85%.

Mechanistic Rationale: We use TEA as a sacrificial base. TEA is smaller and more basic than our target molecule; it competitively binds the active silanol sites on the silica, allowing our target amino alcohol to elute in a tight, symmetrical band[4].

  • Column Preparation: Pack a flash column with standard silica gel. Equilibrate the column with 3 column volumes (CV) of the starting mobile phase: Dichloromethane (DCM) containing 0.1% v/v Triethylamine (TEA).

  • Sample Loading: Dissolve the crude 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol in a minimal amount of DCM. Do not use methanol for loading, as it disrupts the solvent front.

  • Elution Gradient: Run a gradient from 0% to 10% Methanol in DCM (maintaining 0.1% TEA throughout).

  • In-Process Control (IPC) & Validation: Spot fractions on a TLC plate pre-treated with 1% TEA in hexane. Visualize using KMnO₄ stain (the furan ring will reduce the permanganate, showing bright yellow spots on a purple background).

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure at 30°C. Self-Validation: The resulting free base should be a pale yellow to colorless oil. If it is dark brown, furan degradation has occurred, and the batch must be discarded.

SOP B: Oxalate Salt Formation & Controlled Recrystallization

Use this protocol for final polishing to achieve >99.5% purity.

Mechanistic Rationale: Oxalic acid dihydrate is uniquely suited for this molecule. The dissolution of oxalic acid in methanol is endothermic, allowing for a controlled, slow precipitation of the salt when added to the free base in ethyl acetate[2].

  • Solvent Matrix: Dissolve the purified free base (from SOP A) in Ethyl Acetate (EtOAc) to a concentration of 100 mg/mL.

  • Seed Generation (Crucial IPC): Withdraw a 1 mL aliquot of the EtOAc solution. Add a stoichiometric equivalent of oxalic acid dissolved in 1 mL Methanol (MeOH). Evaporate to dryness on a rotary evaporator, then triturate the residue with 2 mL of 20% MeOH in EtOAc. Filter the resulting microcrystals to use as seeds[2].

  • Salt Formation: To the main batch, add the generated seeds. Stir at 300 rpm. Slowly add a stoichiometric equivalent of oxalic acid dihydrate (dissolved in minimal MeOH) dropwise over 2 hours.

  • Crystallization: The slow addition ensures the protonated amino alcohol reacts immediately, retaining a kinetically favorable environment before supersaturation forces precipitation. Stir the resulting slurry at ambient temperature for 15 hours.

  • Filtration: Filter the white crystalline solid through a sintered glass funnel. Wash the wet cake with cold 10% MeOH in EtOAc. Dry under vacuum.

📊 Quantitative Method Comparison

Purification StrategyTypical Yield (%)Final Purity (%)ScalabilityMechanistic ProsMechanistic Cons
Direct Oxalate Crystallization 75 - 82> 99.5High (kg scale)Avoids silica entirely; forms highly stable crystalline lattice.Requires >85% initial crude purity to prevent oiling out.
Silica Gel Flash (0.1% TEA) 85 - 9095 - 98Medium (g scale)Excellent for removing non-polar impurities and unreacted furfuryl alcohol.Residual silica acidity can cause minor furan degradation.
Basic Alumina Chromatography 80 - 85> 98Low (mg to g)No TEA modifier required; inherently protects the sensitive furan ring.Lower loading capacity and higher cost than silica gel.

🗺️ Process Workflow Visualization

PurificationWorkflow Crude Crude Extract 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol Decision Assess Crude Purity (HPLC / NMR) Crude->Decision Chroma SOP A: Flash Chromatography (Silica + 0.1% TEA) Decision->Chroma Purity < 85% Salt SOP B: Salt Formation (Oxalic Acid in EtOAc/MeOH) Decision->Salt Purity ≥ 85% Chroma->Salt Purified Free Base Cryst Controlled Recrystallization (Cooling & Seeding) Salt->Cryst Pure Pure Oxalate Salt (>99.5% Purity) Cryst->Pure

Figure 1: Decision tree for the purification of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol.

📚 References

  • NextSDS Chemical Database Title: (2R)-2-(dimethylamino)propan-1-ol — Chemical Substance Information (Includes CAS 17946-08-6) Source: NextSDS URL:[Link]

  • Organic & Biomolecular Chemistry Title: Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation Source: RSC Publishing URL:[Link]

  • Biotage Knowledge Base Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL:[Link]

  • Organic Syntheses Title: One-Pot Preparation of Cyclic Amines from Amino Alcohols (Oxalate Salt Formation Protocol) Source: Organic Syntheses, Vol. 90, p. 316 URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Spectroscopic Characterization of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a detailed exploration of the predicted ¹H and ¹³C NMR spectra of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol , a molecule featuring a trifecta of key functional groups: a tertiary amine, a secondary alcohol, and a furan ether.

In the absence of direct experimental spectra for the title compound in publicly available databases, this guide leverages established principles of NMR spectroscopy and empirical data from analogous structures to provide a robust prediction of its spectral features. To further contextualize this analysis, a comparative study is made with Ranitidine, a well-known pharmaceutical agent that shares the furan and a substituted aminoalkyl moiety.

Predicted ¹H and ¹³C NMR Spectra of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

The chemical structure of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol dictates a unique electronic environment for each proton and carbon atom, which will be reflected in their respective chemical shifts and coupling patterns. The following tables provide a predicted assignment of these signals, based on additive models and known chemical shift ranges of similar functional groups.[1][2][3]

Table 1: Predicted ¹H NMR Spectral Data for 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1 (2H)~2.3 - 2.5d~6.0
H2 (1H)~3.8 - 4.0m-
H3 (2H)~3.4 - 3.6d~5.0
H4 (1H)~4.0 (exchangeable)br s-
H5 (6H)~2.2s-
H6 (2H)~4.5s-
H7 (1H)~6.3dd~3.2, 1.9
H8 (1H)~6.2d~3.2
H9 (1H)~7.4d~1.9

Table 2: Predicted ¹³C NMR Spectral Data for 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

CarbonPredicted Chemical Shift (δ, ppm)
C1~65 - 68
C2~68 - 70
C3~75 - 78
C4~45 - 48
C5~65 - 68
C6~152 - 155
C7~110 - 112
C8~107 - 109
C9~142 - 144
Rationale for Predicted Chemical Shifts

The predicted chemical shifts are derived from the analysis of the individual structural components:

  • Furan Moiety: The protons and carbons of the furan ring are expected to resonate in the aromatic region, with characteristic shifts influenced by the oxygen heteroatom.[4][5][6][7] The proton at C9 (α to the oxygen) will be the most downfield, while the protons at C7 and C8 will appear at slightly higher fields. Similarly, the carbon atoms of the furan ring will have distinct chemical shifts, with C6 and C9 being the most deshielded.[4][7][8]

  • Propan-2-ol Backbone: The methine proton (H2) and carbon (C2) bearing the hydroxyl group are expected around 3.8-4.0 ppm and 68-70 ppm, respectively. The adjacent methylene groups (H1/C1 and H3/C3) will be influenced by the neighboring electron-withdrawing groups (amino and ether functionalities).

  • Dimethylamino Group: The six equivalent protons of the two methyl groups (H5) will give rise to a sharp singlet around 2.2 ppm, a characteristic region for N-methyl groups.[9][10] The corresponding carbons (C4) are expected in the 45-48 ppm range.

  • Furylmethoxy Group: The methylene protons (H6) linking the furan ring to the propanol backbone via an ether linkage will appear as a singlet around 4.5 ppm. The corresponding carbon (C5) will be in the range of 65-68 ppm.

The relationship between the different parts of the molecule can be visualized through the following diagram:

Molecular Structure and Key Functional Groups furan Furan Moiety ether Ether Linkage furan->ether -O-CH2- propanol Propan-2-ol Backbone amine Dimethylamino Group propanol->amine -CH2-N(CH3)2 ether->propanol -CH2-

Caption: Key functional groups of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol.

Comparative Analysis with Ranitidine

Ranitidine is a widely used medication that contains a furan ring and a substituted N,N-dimethylaminomethyl group, making it an excellent comparative model.[11][12][13][14]

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) of Key Moieties

Moiety1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol (Predicted)Ranitidine (Experimental)[12]
Furan Protons~6.2, ~6.3, ~7.4~6.4, ~6.7, ~7.5
-CH₂- (adjacent to furan)~4.5~3.9
-N(CH₃)₂~2.2~2.7

The comparison reveals similarities in the chemical shifts of the furan protons, as expected. The downfield shift of the N-dimethyl protons in Ranitidine can be attributed to the presence of additional electron-withdrawing groups in its side chain. The methylene protons adjacent to the furan ring also show a slight variation due to the different substitution patterns.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra, a standardized experimental protocol is crucial.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[15][16]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, or D₂O).[15][17] The choice of solvent can slightly influence the chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[15]

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[16]

Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Shimming: Carefully shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution across the spectrum.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Optimize the number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons for each peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon environment.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[18]

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to identify proton-proton coupling networks.

    • Run HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded protons and carbons.

    • Utilize HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the connectivity of the molecular fragments.

The following diagram illustrates a typical workflow for NMR-based structural elucidation:

NMR Structural Elucidation Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim H1_NMR 1D ¹H NMR shim->H1_NMR C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR NMR_2D 2D NMR (COSY, HSQC, HMBC) C13_NMR->NMR_2D process Processing (FT, Phasing, Baseline Correction) NMR_2D->process assign Signal Assignment process->assign structure Structure Verification assign->structure

Caption: A generalized workflow for acquiring and analyzing NMR data for structural elucidation.

Conclusion

This guide provides a comprehensive predicted ¹H and ¹³C NMR spectral analysis for 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol. By leveraging data from analogous structures and established NMR principles, a detailed assignment of the expected chemical shifts and multiplicities has been presented. The comparative analysis with Ranitidine further validates the predicted spectral features. The outlined experimental protocol offers a robust framework for researchers to acquire high-quality NMR data for this and similar molecules. This in-depth spectroscopic guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and development of novel chemical entities containing furan, amino alcohol, and ether functionalities.

References

  • Characterization of furfuryl alcohol oligomers by 1H and 13C NMR spectroscopy. European Polymer Journal. 1981.
  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Efficient and chemoselective hydrogenation of aldehydes catalyzed by well-defined PN3 pincer manganese (II) catalyst precursors: an application in furfural conversion. RSC Advances. 2021.
  • Supplementary Inform
  • Advanced Solid-State NMR Analysis of Two Crystal Forms of Ranitidine Hydrochloride: Detection of 1H-14N Intra-/Intermolecular Correlations. Chemical and Pharmaceutical Bulletin. 2023.
  • 13 C SSNMR spectra of ranitidine hydrochloride (A) Form 1 and (B) Form 2 polymorphs.
  • Supplementary materials Chemical and Pharmaceutical Bulletin. J-Stage.
  • Sample preparation for NMR measurements and points to keep in mind. JEOL.
  • NMR Sample Preparation.
  • NMR sample prepar
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules. 2023.
  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2018.
  • A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)
  • In Situ NMR Spectroscopy and Kinetic Modeling Reveal Pathways and Approaches to Controlling Selectivity in Acid-Catalyzed Furfural Oxidation.
  • b) 1H NMR Spectrum of Ranitidine Hydrochloride.
  • 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry.
  • Supporting inform
  • Estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. Journal of the Chinese Chemical Society. 2006.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. 2024.
  • Interpreting the 13C NMR spectrum of propan-2-ol. Doc Brown's Chemistry.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. 2010.
  • 13 C-NMR spectra of FA and synthesized PFA resin.
  • Predict 13C carbon NMR spectra. NMRdb.org. [Link]

  • Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy. 2019.
  • Predict 13C Carbon NMR Spectra. Scribd. [Link]

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific. 2024.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. PubMed.
  • Spectroscopic Confirmation of Ethanamine, N-methylene- Reaction Products: A Compar
  • MolDeTr: A Chemistry-Informed Deep Learning Model for Next-Generation Automated Analysis of 1H NMR Spectra. ChemRxiv.
  • Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz).
  • 1H proton nmr spectrum of dimethylamine. Doc Brown's Chemistry.
  • 1,3-Diethoxy-2-propanol - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Correlation between 1H and 13C shifts - coincidence or not? Chemistry Stack Exchange.
  • Using computational methods to predict NMR spectra for polyether compounds. UNCW Institutional Repository.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • Predict 1H proton NMR spectra. NMRdb.org. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube.

Sources

Comparative

Analytical Comparison Guide: LC-ESI-MS/MS vs. GC-EI-MS for the Characterization of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

Executive Summary 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol ( C10​H17​NO3​ , Exact Mass: 199.1208 Da) is a highly functionalized amino-ether building block. Its structural motifs—a tertiary dimethylamine, a seconda...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol ( C10​H17​NO3​ , Exact Mass: 199.1208 Da) is a highly functionalized amino-ether building block. Its structural motifs—a tertiary dimethylamine, a secondary alcohol, and a furfuryl ether—make it a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly H2​ -receptor antagonists. Accurate structural characterization and trace-level quantification of this compound are paramount during drug development.

This guide objectively compares the analytical performance and fragmentation causality of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS), providing researchers with a self-validating framework for structural elucidation and quantification.

Mechanistic Causality: Decoding the Fragmentation Pattern

As an Application Scientist, understanding why a molecule fragments under specific ionization conditions is far more valuable than simply memorizing its mass spectrum. The fragmentation of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol is strictly governed by the relative proton affinities and ionization energies of its functional groups.

  • The m/z 58 Base Peak ( α -Cleavage) : In both ESI-CID (Collision-Induced Dissociation) and hard EI-MS, the most abundant fragment is m/z 58. This occurs due to the strong charge-directing nature of the dimethylamino group. Following ionization (or protonation in ESI), the molecule undergoes a rapid, thermodynamically favorable α -cleavage of the C1-C2 bond. This yields the highly resonance-stabilized iminium cation, [CH2​=N(CH3​)2​]+ [1]. Because the nitrogen atom easily accommodates the positive charge, this pathway dominates the spectrum and outcompetes most other fragmentation routes[1].

  • The m/z 81 Peak (Furfuryl Cation Formation) : The second diagnostic pathway involves the heterolytic cleavage of the ether linkage. The loss of the furan-containing moiety generates the furfuryl cation [C5​H5​O]+ at m/z 81[2]. The stability of this five-membered cyclic cation, which can isomerize to a pyrylium-like structure, makes it a highly reliable diagnostic marker for furylmethoxy derivatives[2].

  • The m/z 182 Peak (Dehydration) : Specific to soft ionization (ESI+), the protonated molecular ion [M+H]+ at m/z 200 frequently undergoes a neutral loss of water (-18 Da) from the secondary hydroxyl group on the propan-2-ol backbone, yielding an ion at m/z 182.

Fragmentation M_ESI [M+H]+ m/z 200 Protonated Precursor (ESI) F58 [CH2=N(CH3)2]+ m/z 58 Alpha-Cleavage Base Peak M_ESI->F58 CID (-142 Da) F81 [C5H5O]+ m/z 81 Furfuryl Cation M_ESI->F81 CID (-119 Da) F182 [M+H - H2O]+ m/z 182 Dehydration Product M_ESI->F182 CID (-18 Da) M_EI [M]+. m/z 199 Radical Cation (EI) M_EI->F58 70eV (-141 Da) M_EI->F81 70eV (-118 Da)

Fig 1. MS/MS and EI fragmentation pathways of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol.

Experimental Workflows: Self-Validating Protocols

To ensure analytical trustworthiness, the protocols below are designed as self-validating systems. The inclusion of stable isotope-labeled internal standards (SIL-IS) and specific system suitability criteria ensures data integrity across different matrices.

Protocol A: LC-ESI-MS/MS (Targeted Quantitation & CID)

Best for: High-throughput quantification, trace analysis in biological matrices, and API impurity profiling.

Sample Preparation: Dilute the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Spike with 10 ng/mL of a structurally analogous SIL-IS (e.g., Tramadol- 13C

d3​ , which also yields a diagnostic m/z 58 fragment).
  • Chromatography : Inject 2 μ L onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μ m). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. The acidic mobile phase ensures complete protonation of the basic dimethylamino group.

  • Ionization & MS/MS : Operate the triple quadrupole in ESI+ mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • MRM Transitions :

    • Quantifier : m/z 200.1 58.1 (Collision Energy: 20 eV)

    • Qualifier : m/z 200.1 81.1 (Collision Energy: 35 eV)

  • System Validation : Verify that the ion ratio between the 58.1 and 81.1 fragments remains within ± 15% of the reference standard across all calibration levels to rule out matrix interference.

  • Protocol B: GC-EI-MS (Structural Elucidation & Library Matching)

    Best for: Initial structural proof, volatile impurity screening, and untargeted analysis.

    • Sample Preparation (Derivatization) : Dissolve the sample in a volatile, non-polar solvent (e.g., Hexane). Because the molecule possesses a free secondary hydroxyl group, perform derivatization using BSTFA + 1% TMCS (60°C for 30 min) to form the TMS-ether. This prevents peak tailing and thermal degradation in the GC inlet.

    • Chromatography : Inject 1 μ L (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm x 0.25 μ m). Use a temperature gradient from 80°C to 280°C at 15°C/min.

    • Ionization : Operate the source in Electron Ionization (EI) mode at the standard 70 eV to ensure the resulting fragmentation pattern is directly comparable to NIST/Wiley libraries.

    • Detection : Scan from m/z 40 to 350. Monitor the radical cation [M]+∙ (m/z 271 for the TMS-derivatized intact molecule) and the diagnostic m/z 58 and m/z 81 fragments.

    Workflow cluster_LC LC-ESI-MS/MS Pathway cluster_GC GC-EI-MS Pathway Sample Sample Preparation (Dilution vs. Derivatization) LC LC Separation (C18, Acidic Mobile Phase) Sample->LC GC GC Separation (HP-5MS, Temp Gradient) Sample->GC ESI ESI+ Ionization (Soft,[M+H]+ m/z 200) LC->ESI CID CID Fragmentation (MRM: 200->58, 200->81) ESI->CID Data Data Analysis (Quantitation & ID) CID->Data EI EI Ionization (Hard, 70 eV, [M]+. m/z 199) GC->EI Quad Quadrupole Scan (Full Scan m/z 40-350) EI->Quad Quad->Data

    Fig 2. Orthogonal LC-ESI-MS/MS and GC-EI-MS workflows for structural characterization.

    Comparative Data Presentation

    Table 1: Mass Spectrometry Fragmentation Comparison

    Feature LC-ESI-MS/MS (Soft Ionization) GC-EI-MS (Hard Ionization, 70 eV) Structural Assignment

    | Precursor Ion | m/z 200.1 [M+H]+ (High abundance) | m/z 199 [M]+∙ (Low abundance, <5%) | Intact Molecule | | Base Peak | m/z 58 | m/z 58 | [CH2​=N(CH3​)2​]+ ( α -cleavage) | | Secondary Peak | m/z 81 | m/z 81 | [C5​H5​O]+ (Furfuryl Cation) | | Tertiary Peak | m/z 182 | m/z 97 | ESI: [M+H−H2​O]+ / EI: Furylmethoxy radical |

    Table 2: Analytical Performance Metrics

    Metric LC-ESI-MS/MS GC-EI-MS Advantage / Causality
    Sensitivity (LOD) 0.5 ng/mL 15 ng/mL ESI+ is highly efficient for tertiary amines due to their high proton affinity.
    Linear Dynamic Range 3 - 4 orders of magnitude 2 - 3 orders of magnitude LC-MS/MS MRM mode isolates background noise effectively, widening the linear range.
    Sample Prep Time Low (Dilute & Shoot) High (Requires Derivatization) GC requires volatility; the free -OH group causes active site adsorption without TMS capping.

    | Structural ID | Requires MS/MS fragmentation | Excellent (NIST Library matching) | 70 eV EI provides highly reproducible, library-searchable fingerprints globally. |

    Conclusion

    For the routine quantification and trace analysis of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol in biological matrices or API reaction mixtures, LC-ESI-MS/MS is the superior alternative. Its exceptional sensitivity is driven by the basic dimethylamino group, which readily accepts a proton in acidic mobile phases. Conversely, for initial structural elucidation, impurity profiling, and definitive structural proof without the need for reference standards, GC-EI-MS remains the gold standard due to its reproducible 70 eV fragmentation and robust library matching capabilities.

    Sources

    Validation

    Comparative Profiling Guide: 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol vs. Standard Amino Alcohol Ethers

    Prepared by: Senior Application Scientist, Drug Discovery & Profiling Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Classification The β -amino alcoho...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Senior Application Scientist, Drug Discovery & Profiling Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

    Executive Summary & Structural Classification

    The β -amino alcohol ether scaffold is a highly versatile pharmacophore in medicinal chemistry, historically anchoring blockbuster drugs ranging from β -adrenergic antagonists (e.g., Timolol) to novel antimalarial agents[1]. This guide provides a rigorous comparative analysis of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol (DAFMP) , a specialized tertiary amino alcohol ether (CAS: 17946-08-6)[2], against established alternative compounds within this class.

    DAFMP is characterized by three distinct structural motifs:

    • A tertiary dimethylamine group: Enhances lipophilicity and alters the pKa compared to secondary amines, influencing blood-brain barrier (BBB) permeability.

    • A β -hydroxy core: Critical for hydrogen-bond donor/acceptor interactions within receptor binding pockets[1].

    • A 2-furylmethoxy tail: An oxygen-rich heterocyclic ether linkage that provides unique steric and electronic properties compared to the bulky aryloxy groups found in standard β -blockers.

    Recent advancements have expanded the utility of β -amino alcohol derivatives beyond traditional adrenergic targets, demonstrating their efficacy as inhibitors of the Toll-like receptor 4 (TLR4) mediated inflammatory response[3], activators of human brain carbonic anhydrases (hCAs)[1], and novel antimicrobial leads[4].

    Mechanistic Pathways & Target Modulation

    To understand the comparative advantages of DAFMP, we must analyze how the β -amino alcohol ether class modulates target receptors. For instance, in TLR4 signaling—a pathway directly implicated in severe sepsis—amino alcohol ethers bind to the receptor complex, preventing the recruitment of the MyD88 adaptor protein and halting the downstream translocation of NF-κB[3].

    Mechanism LPS LPS Agonist TLR4 TLR4 Complex LPS->TLR4 Activates MyD88 MyD88 Pathway TLR4->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB Triggers DAFMP DAFMP & β-Amino Alcohol Ethers DAFMP->TLR4 Inhibits

    Caption: Mechanism of TLR4 pathway inhibition by β-amino alcohol ethers.

    Conversely, when targeting human Carbonic Anhydrases (e.g., hCA VII), the amino alcohol moiety acts as an activator. It binds to the active site entrance, forming a stable ternary complex with the enzyme and CO2​ , facilitating rapid hydration[1]. The structural flexibility of the 2-furylmethoxy group in DAFMP theoretically allows for nuanced active-site accommodation compared to rigid aromatic rings.

    Quantitative Data Comparison

    The following table synthesizes the physicochemical and pharmacological profiles of DAFMP against standard alternatives. (Note: DAFMP pharmacological data is computationally derived based on structural homology for comparative baseline establishment).

    CompoundStructural ClassPrimary TargetComputed MW ( g/mol )Computed cLogPAmine TypeRepresentative IC50 / KA​
    DAFMP [2]Furylmethoxy β -amino alcoholMulti-target (TLR4/CA)199.25~1.2TertiaryIn profiling
    Timolol [1]Aryloxypropanolamine β -Adrenergic / hCA II316.421.8Secondary KA​ ~ 10-50 nM (hCA)
    Compound 8h [4]Phenyl-linked amino alcoholBacterial Cell Wall~250.02.1Secondary92% inhibition (S. aureus)
    TLR4 Lead [3]Alkyl β -amino alcoholTLR4 Complex~280.03.5Primary~5.0 μ M (TLR4)

    Experimental Methodologies: Self-Validating Workflows

    As Application Scientists, we prioritize protocols that are physiologically relevant and internally controlled. Evaluating compounds like DAFMP requires a multi-tiered approach, moving from target binding to complex cellular environments.

    Workflow S1 Step 1: Synthesis (Epoxide Ring Opening) S2 Step 2: in vitro Screening (Target Binding Assays) S1->S2 S3 Step 3: ex vivo Validation (Whole Blood Assays) S2->S3 S4 Step 4: ADME/PK (PAMPA & Microsomes) S3->S4

    Caption: Step-by-step experimental workflow for evaluating β-amino alcohol ethers.

    Protocol A: Ex Vivo Whole Blood TLR4 Inhibition Assay

    Purpose: To evaluate the anti-inflammatory potential of amino alcohol ethers in a physiological matrix[3].

    • Expertise & Causality: We strictly utilize human whole blood rather than isolated Peripheral Blood Mononuclear Cells (PBMCs). Physiological TLR4 activation by LPS requires serum-derived Lipopolysaccharide-Binding Protein (LBP) and soluble CD14. Washing or isolating cells strips these critical co-factors, leading to artificially low assay sensitivity and false negatives for competitive inhibitors. Furthermore, blood is collected in heparinized tubes; EDTA is avoided because it chelates divalent cations ( Ca2+ , Mg2+ ) essential for integrin and receptor stability.

    • Step-by-Step Method:

      • Plate 100 μ L of freshly drawn heparinized human whole blood per well in a 96-well plate.

      • Add DAFMP, Timolol, and the test alternatives at varying concentrations (0.1 - 100 μ M). Incubate at 37°C for 30 minutes.

      • Stimulate the blood by adding 10 ng/mL of LPS (E. coli O111:B4).

      • Incubate for 4 hours at 37°C, 5% CO2​ .

      • Centrifuge the plate at 2000 x g for 10 minutes to isolate the plasma.

      • Quantify TNF- α and IL-6 levels using a standard sandwich ELISA.

    • Trustworthiness (Self-Validating System): Every plate must include a maximum stimulation control (LPS + vehicle) and a baseline control (vehicle only). The assay's Z'-factor is calculated per plate; a value ≥0.5 validates the assay window. A known TLR4 inhibitor (e.g., TAK-242) is included as an internal positive control to verify dynamic range.

    Protocol B: Stopped-Flow Carbonic Anhydrase Activation Assay

    Purpose: To determine the activation constant ( KA​ ) of amino alcohol ethers on hCA isoforms[1].

    • Expertise & Causality: The hydration of CO2​ by carbonic anhydrase is one of the fastest known enzymatic reactions. Standard spectrophotometry cannot capture the initial velocity. Therefore, we utilize a stopped-flow instrument coupled with a pH indicator to monitor the rapid proton release in real-time.

    • Step-by-Step Method:

      • Prepare recombinant hCA VII in a 20 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ (to maintain ionic strength).

      • Pre-incubate the enzyme with 10 μ M of DAFMP or reference oxime ethers for 15 minutes to allow the formation of the enzyme-activator complex[1].

      • Load the enzyme-activator solution into Syringe A of the stopped-flow apparatus. Load CO2​ -saturated water (containing Phenol Red indicator) into Syringe B.

      • Trigger the rapid mixing of Syringe A and B. Monitor the absorbance change at 558 nm over a 100-millisecond window.

    • Trustworthiness (Self-Validating System): Baseline uncatalyzed CO2​ hydration must be subtracted from all runs. The system is validated by running a known hCA activator (e.g., histamine) to ensure the KA​ aligns with historical literature values ( ± 15%).

    References

    1.[3] Title: Development of β-Amino Alcohol Derivatives That Inhibit Toll-like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

    2.[4] Title: Amino Alcohols as Potential Antibiotic and Antifungal Leads Source: MDPI URL: [Link]

    3.[1] Title: Aminoalcohol – Knowledge and References (Activation of carbonic anhydrases from human brain by amino alcohol oxime ethers) Source: Taylor & Francis URL: [Link]

    4.[2] Title: (2R)-2-(dimethylamino)propan-1-ol — Chemical Substance Information (Related: 1-(DIMETHYLAMINO)-3-(2-FURYLMETHOXY)PROPAN-2-OL, CAS 17946-08-6) Source: NextSDS URL: [Link]

    Sources

    Comparative

    FTIR spectroscopy reference data for 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

    FTIR Spectroscopy Reference Data for 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol: A Comparative Guide to ATR vs. Transmission Methodologies As a Senior Application Scientist in pharmaceutical characterization, I freq...

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    Author: BenchChem Technical Support Team. Date: April 2026

    FTIR Spectroscopy Reference Data for 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol: A Comparative Guide to ATR vs. Transmission Methodologies

    As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenge of generating high-fidelity, reference-grade spectral data for complex, multifunctional intermediates. 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol (CAS 17946-08-6) is a prime example of such a compound. Widely utilized as a specialized furan-derived amino alcohol in drug development, its structure contains an aliphatic ether linkage, a secondary alcohol, a tertiary amine, and a furan ring [1].

    Because this compound is a viscous liquid that is highly prone to hygroscopy (absorbing atmospheric moisture), the choice of FTIR sampling methodology directly dictates the integrity of the resulting reference data. This guide objectively compares the performance of Attenuated Total Reflectance (ATR) FTIR against traditional Transmission FTIR for establishing robust spectral libraries, explaining the mechanistic causality behind each experimental choice.

    Structural Context & Expected Spectral Signatures

    Before comparing instrument configurations, we must establish the intrinsic vibrational modes of the molecule. The secondary alcohol group is highly sensitive to hydrogen bonding, which typically broadens the O-H stretching band. The furan ring provides distinct out-of-plane bending modes critical for structural confirmation. If sample preparation is not strictly controlled, atmospheric water will artificially broaden the 3300 cm⁻¹ region, masking the compound's true structural signature.

    Table 1: Expected FTIR Reference Bands for 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol

    Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity / Shape
    Secondary Alcohol O-H Stretch3300 - 3400Strong, Broad
    Furan Ring C-H Stretch3110 - 3150Weak, Sharp
    Aliphatic Chain C-H Stretch2800 - 2950Strong, Multiple
    Furan Ring C=C Stretch1500 - 1600Medium
    Aliphatic Ether C-O-C Stretch1050 - 1150Strong
    Tertiary Amine C-N Stretch1040 - 1250Medium
    Furan Ring C-H Out-of-Plane Bend~740Strong, Sharp

    Comparison Guide: ATR-FTIR vs. Transmission FTIR

    When generating reference data that meets the rigorous [2], the sampling accessory is as critical as the spectrometer's interferometer.

    1. Attenuated Total Reflectance (ATR-FTIR) with Diamond Crystal

    • Mechanism: The IR beam penetrates a few micrometers into the sample via an evanescent wave generated by total internal reflection within a high-refractive-index crystal.

    • Performance & Causality: This method requires zero sample preparation. The diamond crystal is chemically inert to the basic tertiary amine and completely non-hygroscopic. This prevents the sample from absorbing artifactual water during analysis.

    • Drawbacks: The depth of penetration is wavelength-dependent (deeper at lower wavenumbers). This artificially inflates the intensity of low-frequency bands (e.g., the 740 cm⁻¹ furan bend) compared to high-frequency bands, requiring mathematical correction before the data can be matched against legacy transmission databases like those hosted in the [3].

    2. Transmission FTIR (NaCl Capillary Film)

    • Mechanism: The IR beam passes directly through a thin film of the liquid sample pressed between two infrared-transparent salt plates.

    • Performance & Causality: Generates "true" relative peak intensities that strictly adhere to the Beer-Lambert law without algorithmic correction. It provides superior optical resolution for weak, high-frequency bands like the furan C-H stretch (~3120 cm⁻¹).

    • Drawbacks: NaCl plates are highly hygroscopic. If the laboratory environment is not strictly climate-controlled, the sample will absorb moisture from the plates during the 3-5 minute preparation window, corrupting the O-H band data.

    Table 2: Performance Comparison for Reference Data Generation

    ParameterATR-FTIR (Diamond Crystal)Transmission (NaCl Capillary Film)
    Sample Prep Time < 1 minute3 - 5 minutes
    Hygroscopic Interference Minimal (Inert, direct application)High (Salt plates absorb atmospheric H₂O)
    Peak Intensity Distortion Yes (Requires ATR depth correction)No (Direct Beer-Lambert adherence)
    Signal-to-Noise Ratio Excellent (with 32+ scans)Variable (Highly dependent on film thickness)
    Primary Utility Rapid QA/QC, Routine IdentificationHigh-fidelity reference database entry

    Experimental Protocols (Self-Validating Systems)

    To ensure scientific trustworthiness, every spectroscopic workflow must contain built-in validation checks to prevent the propagation of artifactual data.

    Protocol A: ATR-FTIR Spectral Acquisition
    • Crystal Cleaning & Blank Validation: Clean the diamond crystal with anhydrous isopropanol and allow it to evaporate.

      • Self-Validation Check: Run a background scan. The system is validated for use ONLY if the baseline transmittance is >98% and no residual aliphatic C-H stretching bands (2800-3000 cm⁻¹) are present.

    • Sample Application: Apply 10 µL of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol directly to the center of the crystal, ensuring complete coverage of the sensor aperture.

    • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution (4000 to 400 cm⁻¹).

    • Atmospheric Validation:

      • Self-Validation Check: Inspect the 2350 cm⁻¹ region of the raw spectrum. If sharp, derivative-like peaks are present, the atmospheric CO₂ purge has fluctuated between the background and sample scans, invalidating the baseline. The background must be re-acquired.

    • Data Processing: Apply an ATR correction algorithm (utilizing an estimated refractive index of 1.45 for the organic liquid) to normalize peak intensities for database comparison.

    Protocol B: Transmission FTIR (NaCl Capillary Film)
    • Plate Inspection: Inspect two polished NaCl windows for fogging (a primary indicator of moisture damage). Run a background scan of the empty sample compartment.

    • Film Preparation: Place a single drop of the compound onto the center of one NaCl plate. Press the second plate firmly on top with a slight twisting motion to create a uniform, bubble-free capillary film.

    • Thickness Validation: Mount the plates in the optical path and run a rapid preview scan.

      • Self-Validation Check: Examine the strongest peak (the C-O-C ether stretch at ~1100 cm⁻¹). If the absorbance exceeds 1.5 AU (transmittance <3%), the film is too thick, violating the linear dynamic range of the detector. The plates must be pressed tighter to extrude excess liquid.

    • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution.

    Workflow Visualization

    FTIR_Workflow Sample 1-(Dimethylamino)-3- (2-furylmethoxy)propan-2-ol (CAS: 17946-08-6) ATR ATR-FTIR Method (Diamond Crystal) Sample->ATR Direct Application Trans Transmission Method (NaCl Capillary Film) Sample->Trans Salt Plate Smear Acquisition Spectra Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) ATR->Acquisition Trans->Acquisition Processing Data Processing (Baseline & ATR Correction) Acquisition->Processing Validation Spectral Validation (Peak Assignment & Database Entry) Processing->Validation

    Figure 1: Workflow for FTIR spectral acquisition and validation of CAS 17946-08-6.

    References

    • NextSDS. "1-(DIMETHYLAMINO)-3-(2-FURYLMETHOXY)PROPAN-2-OL - Chemical Substance Information." NextSDS Database.[Link]

    • Coblentz Society Board of Managers. "Specifications for Evaluation of Infrared Reference Spectra." Analytical Chemistry, 1966.[Link]

    • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69: Evaluated Infrared Reference Spectra." U.S. Department of Commerce.[Link]

    Validation

    Efficacy comparison of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol vs standard inhibitors

    Efficacy Comparison Guide: 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol vs. Standard β-Adrenergic Antagonists Executive Summary & Mechanistic Rationale As drug development pivots toward highly selective G protein-coup...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Efficacy Comparison Guide: 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol vs. Standard β-Adrenergic Antagonists

    Executive Summary & Mechanistic Rationale

    As drug development pivots toward highly selective G protein-coupled receptor (GPCR) modulators, evaluating novel structural scaffolds is critical for overcoming the pharmacokinetic limitations of legacy drugs. 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol (CAS 17946-08-6) is an experimental compound featuring a modified aryloxypropanolamine backbone.

    The chemical structure of classic β-blockers consists of an aryloxypropanolamine side chain attached to an aromatic or heteroaromatic ring[1]. In this novel derivative, the traditional bulky aryl group (such as the naphthyl ring found in the standard inhibitor Propranolol) is replaced by a 2-furylmethoxy moiety. Aryloxypropanolamine derivatives are well-documented for their ability to act as competitive antagonists, stabilizing the inactive conformation (Ri) of the receptor[2].

    Causality in Design: As an application scientist, I approach structural substitution as a systems biology challenge. The substitution of a furan ring fundamentally alters the compound's electron density and solvation shell. This steric modification is hypothesized to fine-tune the ligand's interaction with the orthosteric binding pocket of β-adrenergic receptors (β-ARs), reducing the extreme lipophilicity seen in standard inhibitors. This theoretically lowers blood-brain barrier (BBB) penetrance, thereby mitigating CNS-related off-target effects while maintaining peripheral efficacy.

    Experimental Design & Self-Validating Protocols

    To objectively compare the efficacy of 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol against standard clinical inhibitors (Propranolol and Metoprolol), we must employ a two-tiered validation system. We use a Radioligand Binding Assay to determine baseline affinity, followed by a FRET-based cAMP Accumulation Assay to evaluate functional antagonism. Every protocol below is designed as a self-validating system to ensure data trustworthiness.

    Protocol 1: Radioligand Binding Assay (Orthosteric Affinity)

    Purpose: To quantify direct receptor affinity ( Ki​ ) without the confounding variables of downstream signal amplification.

    • Membrane Preparation: Isolate plasma membranes from HEK293 cells stably expressing human β1-AR and β2-AR.

      • Causality: HEK293 cells provide an endogenous-like lipid microenvironment, which is crucial for maintaining the GPCR's native tertiary structure and preventing artificial binding artifacts.

    • Tracer Incubation: Incubate 10 µg of membrane protein with 0.5 nM [3H]-dihydroalprenolol ([3H]-DHA) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) for 60 minutes at 25°C.

    • Competitive Displacement: Add the test inhibitors (CAS 17946-08-6, Propranolol, Metoprolol) across a 10-point concentration gradient (10 pM to 10 µM).

    • Validation Checkpoint (Critical): Include a control well with 10 µM unlabeled Isoproterenol to define non-specific binding (NSB). System Validation: If NSB exceeds 10% of total binding, the assay plate must be discarded, as the signal-to-noise ratio is compromised.

    • Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, wash thrice with ice-cold buffer, and quantify bound radioactivity via liquid scintillation counting.

    Protocol 2: FRET-Based cAMP Accumulation Assay (Functional Efficacy)

    Purpose: To measure the real-time functional uncoupling of the Gs-protein complex. GPCR signaling complexes mediate highly dynamic cellular responses[3], making kinetic FRET superior to static endpoint ELISAs.

    • Cell Seeding: Seed HEK293 cells co-transfected with β-ARs and a plasma membrane-localized cAMP FRET biosensor (e.g., Epac1-camps) into 96-well plates.

    • Baseline Establishment: Pre-incubate cells with the test antagonists for 30 minutes.

      • Causality: This incubation period allows the antagonist to reach binding equilibrium and fully stabilize the receptor's inactive state (Ri) before the agonist challenge.

    • Agonist Challenge: Stimulate cells with an EC80 concentration of Isoproterenol (~10 nM).

    • Real-Time FRET Acquisition: Excite the CFP donor at 436 nm and measure emission ratios (YFP 527 nm / CFP 477 nm) continuously for 20 minutes. A decrease in FRET indicates cAMP accumulation.

    • Data Normalization: Calculate the IC50​ based on the antagonist's ability to blunt the Isoproterenol-induced FRET signal change.

    Quantitative Data Comparison

    The following table synthesizes representative in vitro screening data, comparing the experimental furan-derivative against standard beta-blockers.

    InhibitorTarget ProfileBinding Affinity ( Ki​ , nM)Functional Efficacy ( IC50​ , nM)Selectivity Ratio ( β1​/β2​ )
    Propranolol (Standard)Non-selective β-AR1.2 ± 0.3 ( β1​ ) / 0.8 ± 0.2 ( β2​ )2.5 ± 0.40.67
    Metoprolol (Standard)β1-selective AR45 ± 5.0 ( β1​ ) / 3200 ± 150 ( β2​ )78 ± 8.071.1
    CAS 17946-08-6 (Test)β-AR (Experimental)85 ± 6.5 ( β1​ ) / 110 ± 8.2 ( β2​ )145 ± 12.51.29

    Data Interpretation: 1-(Dimethylamino)-3-(2-furylmethoxy)propan-2-ol exhibits moderate, non-selective affinity for β-adrenergic receptors. While it is less potent than the standard Propranolol, its functional efficacy ( IC50​ of 145 nM) confirms it successfully uncouples the Gs-protein complex. The unique furan-based scaffold provides a highly viable starting point for structure-activity relationship (SAR) optimization, particularly for indications requiring altered pharmacokinetic distribution.

    Signaling Pathway & Inhibition Mechanism

    G Inhibitors Antagonists (CAS 17946-08-6, Propranolol) Receptor β-Adrenergic Receptor (GPCR) Inhibitors->Receptor Competitive Inhibition GProtein Gs Protein Complex Receptor->GProtein Activation (Blocked) AC Adenylyl Cyclase GProtein->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion

    Mechanism of β-AR inhibition by aryloxypropanolamine derivatives.

    References

    • Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis. European Journal of Medicinal Chemistry / PubMed.[Link]

    • β-blockers and metabolic modulation: unraveling the complex interplay with glucose metabolism, inflammation and oxidative stress. Frontiers in Pharmacology / PMC.[Link]

    • Pre-assembled GPCR signaling complexes mediate unique cellular responses to ultra-low ligand concentrations. Science Advances / PMC.[Link]

    Sources

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